aniline;oxalic acid
Description
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Structure
2D Structure
Properties
CAS No. |
591-43-5 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
aniline;oxalic acid |
InChI |
InChI=1S/2C6H7N.C2H2O4/c2*7-6-4-2-1-3-5-6;3-1(4)2(5)6/h2*1-5H,7H2;(H,3,4)(H,5,6) |
InChI Key |
KTFFTVGPHKWIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Reaction Mechanisms of Aniline and Oxalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between aniline, a primary aromatic amine, and oxalic acid, a dicarboxylic acid, can proceed through several pathways depending on the reaction conditions, stoichiometry, and presence of catalysts. The primary products of interest in synthetic chemistry are amides, resulting from the condensation of the amine and carboxylic acid functionalities. This guide elucidates the core reaction mechanisms, presents quantitative data from key studies, and provides detailed experimental protocols for the synthesis of the principal reaction products: N-phenyloxamic acid and its further reaction product, oxanilide. Additionally, an alternative catalytic pathway leading to N-formylation is discussed.
Core Reaction: Formation of N-Phenyloxamic Acid and Oxanilide
The most direct reaction between aniline and oxalic acid is a nucleophilic acyl substitution, a condensation reaction that forms an amide linkage with the elimination of water. The reaction can proceed in two stages: first, the formation of N-phenyloxamic acid from a 1:1 molar ratio of reactants, and second, the formation of oxanilide (N,N'-diphenyloxamide) when two equivalents of aniline react with one equivalent of oxalic acid.
Reaction Mechanism
The formation of oxanilide from aniline and oxalic acid is a two-step condensation process. The initial step involves the nucleophilic attack of the nitrogen atom of an aniline molecule on one of the carbonyl carbons of oxalic acid. This is followed by the elimination of a water molecule to form N-phenyloxamic acid. In the presence of excess aniline and sufficient heat, a second nucleophilic substitution occurs at the remaining carboxylic acid group to yield the final product, oxanilide. The removal of water, often by azeotropic distillation, drives the equilibrium towards the product.[1]
References
Crystal Structure of Anilinium Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of anilinium oxalate. It details the crystallographic parameters of anilinium oxalate hemihydrate (C₆H₅NH₃⁺ · C₂HO₄⁻ · 0.5H₂O), a compound known for its well-defined hydrogen-bonding network. This document summarizes the key structural data, outlines the experimental methodologies used for its characterization, and presents visualizations of its molecular interactions and the workflow for its structural determination. The information contained herein is intended to serve as a valuable resource for researchers in crystallography, materials science, and pharmaceutical development.
Introduction
Anilinium oxalate is an organic salt formed from the reaction of aniline and oxalic acid. The study of its crystal structure provides valuable insights into non-covalent interactions, particularly hydrogen bonding, which are crucial in the design and development of new materials and pharmaceutical compounds. The stability and conformation of molecular crystals are governed by these interactions, and a thorough understanding of the crystal packing and intermolecular forces is essential for predicting and modifying the physicochemical properties of solid-state materials. This guide focuses on the hemihydrate form of anilinium oxalate, which has been characterized through single-crystal X-ray diffraction and spectroscopic methods.
Physicochemical Properties
Anilinium oxalate is a colorless, crystalline solid. Two forms have been identified in the literature: an anhydrous form with the structural formula (C₆H₅NH₃)₂C₂O₄ and a hemihydrate form, C₆H₅NH₃⁺ · C₂HO₄⁻ · 0.5H₂O.[1][2][3] The anhydrous form has a reported melting point of 150 °C and a decomposition temperature of 175 °C.[3]
Table 1: General Physicochemical Properties of Anilinium Oxalate
| Property | Value | Reference |
| Molecular Formula (anhydrous) | C₁₄H₁₆N₂O₄ | [3] |
| Molecular Formula (hemihydrate) | C₈H₁₀N₁O₄.₅ | [1][2] |
| Appearance | Colorless crystals | [3] |
| Melting Point (anhydrous) | 150 °C | [3] |
| Decomposition Temperature (anhydrous) | 175 °C | [3] |
Crystallographic Data
Single-crystal X-ray diffraction studies have revealed that anilinium oxalate hemihydrate crystallizes in a monoclinic system with the centrosymmetric space group C2/c.[1][2] The crystal structure is characterized by a three-dimensional network formed by strong hydrogen bond interactions between the singly protonated anilinium cation and the singly dissociated oxalate anion.[1]
Table 2: Crystallographic Data for Anilinium Oxalate Hemihydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1][2] |
| Space Group | C2/c | [1][2] |
| a | 24.004(5) Å | [1][2] |
| b | 5.7500(10) Å | [1][2] |
| c | 13.890(3) Å | [1][2] |
| α | 90° | [1][2] |
| β | 109.29(3)° | [1][2] |
| γ | 90° | [1][2] |
Experimental Protocols
Synthesis and Crystal Growth
The synthesis of anilinium oxalate hemihydrate single crystals is achieved through the slow evaporation technique.[1][2]
-
Reactants : Aniline (C₆H₅NH₂) and oxalic acid (C₂H₂O₄).
-
Solvent : An appropriate solvent, typically water or an alcohol-water mixture, is used to dissolve the reactants in equimolar amounts.
-
Procedure :
-
Equimolar solutions of aniline and oxalic acid are prepared separately.
-
The solutions are mixed together, resulting in the formation of anilinium oxalate in solution.
-
The resulting solution is filtered to remove any impurities.
-
The filtered solution is left undisturbed in a vessel with a loosely fitted cover to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, single crystals of anilinium oxalate hemihydrate will form as the solution becomes supersaturated.
-
Characterization Methods
-
Objective : To determine the unit cell parameters, space group, and atomic coordinates of the crystal.
-
Methodology :
-
A suitable single crystal of anilinium oxalate is selected and mounted on a goniometer head.
-
The crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a specific temperature (e.g., 100 K or 293 K) to reduce thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction patterns are collected on a detector.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined using specialized software to obtain the final atomic coordinates, bond lengths, and bond angles.
-
-
Objective : To identify the functional groups present in the crystal and to study the vibrational modes of the anilinium and oxalate ions.
-
Methodology :
-
FT-IR Spectroscopy :
-
A small amount of the crystalline sample is mixed with potassium bromide (KBr) and pressed into a pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the FT-IR spectrometer.
-
An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
FT-Raman Spectroscopy :
-
A small amount of the crystalline sample is placed in a sample holder.
-
The sample is illuminated with a monochromatic laser source.
-
The scattered light is collected and analyzed by a Raman spectrometer to obtain the Raman spectrum.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of anilinium oxalate crystals.
Caption: Experimental workflow for anilinium oxalate.
Molecular Interactions
The crystal structure of anilinium oxalate is stabilized by a network of hydrogen bonds between the anilinium cations and the oxalate anions. The following diagram illustrates the key components and their interactions.
Caption: Key intermolecular interactions in anilinium oxalate.
Conclusion
This technical guide has summarized the available information on the crystal structure of anilinium oxalate, with a focus on its hemihydrate form. The provided crystallographic data, experimental methodologies, and graphical representations offer a detailed understanding of this compound. The well-defined hydrogen-bonding network in anilinium oxalate makes it an interesting subject for studies in crystal engineering and supramolecular chemistry. The information presented here can serve as a foundational resource for researchers working on the development of new crystalline materials with tailored properties.
References
Spectroscopic Analysis of Aniline Oxalate Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the aniline oxalate complex. The document details the synthesis of the complex and outlines the experimental protocols for its characterization using Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. All quantitative data is presented in clearly structured tables, and experimental workflows are visualized using diagrams created with Graphviz (DOT language).
Synthesis of Aniline Oxalate Complex
Aniline oxalate is a crystalline solid formed from the reaction between aniline, a primary aromatic amine, and oxalic acid, a dicarboxylic acid. The complex is typically synthesized via the slow evaporation technique, which allows for the growth of well-defined crystals suitable for spectroscopic analysis.
Experimental Protocol: Synthesis by Slow Evaporation
Materials:
-
Aniline (C₆H₅NH₂)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Ethanol (C₂H₅OH)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filter paper
Procedure:
-
Prepare a saturated solution of oxalic acid dihydrate in a 1:1 (v/v) ethanol-water mixture by dissolving the solid in the solvent with gentle heating and stirring until no more solute dissolves.
-
In a separate beaker, dissolve an equimolar amount of aniline in the same ethanol-water solvent mixture.
-
Slowly add the aniline solution to the oxalic acid solution while continuously stirring.
-
Cover the beaker with filter paper or perforated paraffin film to allow for slow evaporation of the solvent at room temperature.
-
Place the beaker in a vibration-free environment.
-
Monitor the setup over several days for the formation of colorless, crystalline aniline oxalate.
-
Once a significant amount of crystals has formed, collect them by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the crystals in a desiccator at room temperature.
Spectroscopic Characterization
The synthesized aniline oxalate complex can be thoroughly characterized using a variety of spectroscopic techniques to elucidate its structural features.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the aniline oxalate complex by measuring the absorption of infrared radiation.
Instrumentation:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
KBr press
Procedure:
-
Thoroughly grind a small amount (1-2 mg) of the dried aniline oxalate crystals with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a KBr press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the anilinium and oxalate ions.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3000 | N-H stretching vibrations of the anilinium ion (NH₃⁺) |
| ~3000-2800 | C-H stretching vibrations of the aromatic ring |
| ~1700-1600 | Asymmetric C=O stretching of the oxalate ion |
| ~1600, ~1490 | C=C stretching vibrations of the aromatic ring |
| ~1400-1300 | Symmetric C=O stretching of the oxalate ion |
| ~1200 | C-N stretching vibration of the anilinium ion |
| ~750, ~690 | C-H out-of-plane bending of the aromatic ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the aniline oxalate complex. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy levels.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of the aniline oxalate complex of a known concentration in ethanol.
-
From the stock solution, prepare a series of dilutions to obtain solutions with concentrations suitable for UV-Vis analysis (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Fill a quartz cuvette with the solvent (ethanol) to be used as a blank.
-
Record the baseline spectrum of the solvent.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the UV-Vis absorption spectrum of the aniline oxalate solution over a wavelength range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
| Solvent | λmax (nm) | Electronic Transition |
| Ethanol | ~230 | π → π* transition of the benzene ring |
| Ethanol | ~285 | n → π* transition of the benzene ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to characterize the aniline oxalate complex.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Dissolve a small amount (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) of the aniline oxalate complex in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Cap the NMR tube and ensure the sample is completely dissolved and the solution is homogeneous.
-
Place the NMR tube in the spinner and insert it into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and identify the chemical shifts of the different protons and carbons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Multiplet | 2H | Protons ortho to the NH₃⁺ group |
| ~7.1-7.3 | Multiplet | 3H | Protons meta and para to the NH₃⁺ group |
| ~7.0 (broad) | Singlet | 3H | Protons of the NH₃⁺ group |
| ~13.0 (broad) | Singlet | 1H | Proton of the oxalate carboxylic acid group |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carbonyl carbon of the oxalate ion |
| ~135 | Carbon attached to the NH₃⁺ group (C1) |
| ~129 | Meta carbons of the aromatic ring (C3, C5) |
| ~122 | Para carbon of the aromatic ring (C4) |
| ~118 | Ortho carbons of the aromatic ring (C2, C6) |
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the chemical structure of the aniline oxalate complex.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of the aniline oxalate complex.
Caption: Chemical structure representation of the aniline oxalate complex.
Caption: Logical relationship between synthesis, properties, and spectroscopic analysis.
An In-depth Technical Guide to the Thermal Decomposition Characteristics of Aniline Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition characteristics of aniline oxalate. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines known properties with a hypothesized decomposition pathway based on the thermal behavior of related compounds. It also offers detailed experimental protocols for researchers wishing to conduct their own thermal analysis of this compound.
Physicochemical Properties of Aniline Oxalate
Aniline oxalate is an organic salt formed from the reaction of aniline and oxalic acid. A summary of its key physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₄ | |
| Molecular Weight | 185.18 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 150 °C | |
| Decomposition Temperature | 175 °C |
Proposed Thermal Decomposition Pathway
The proposed decomposition pathway is illustrated in the following diagram:
A Technical Guide to the Solubility of Aniline Oxalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of aniline oxalate in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information and presents a generalized experimental protocol for the determination of solubility, which can be adapted for specific laboratory settings.
Introduction
Aniline oxalate is an organic salt formed from the reaction of aniline and oxalic acid. Its solubility characteristics are crucial for its application in organic synthesis, pharmaceutical development, and materials science, influencing reaction kinetics, purification processes, and formulation strategies. This guide aims to consolidate the known solubility data and provide a practical framework for its experimental determination.
Solubility Data
The solubility of aniline oxalate in organic solvents has been reported with some variability in qualitative descriptions. The available data is summarized in the table below. It is important to note the discrepancy in the reported solubility in ethanol, which is described as both "very soluble" and "slightly soluble" in different sources. This highlights the need for standardized experimental determination.
Table 1: Solubility of Aniline Oxalate in Various Solvents
| Solvent | Formula | Type | Reported Solubility | Citation |
| Acetone | C₃H₆O | Ketone | Very Soluble | [1] |
| Diethyl Ether | (C₂H₅)₂O | Ether | Insoluble / Almost Insoluble | [1][2] |
| Ethanol | C₂H₅OH | Alcohol | Very Soluble | [1] |
| Absolute Ethanol | C₂H₅OH | Alcohol | Slightly Soluble | [2] |
| Water | H₂O | Aqueous | Easily Soluble | [2] |
Note: The majority of organic solvents lack specific quantitative or qualitative solubility data for aniline oxalate in the reviewed literature.
Experimental Protocol for Solubility Determination
While specific experimental protocols for aniline oxalate solubility were not found in the literature, a standard gravimetric method can be employed. This method is reliable for determining the solubility of a solid in a liquid and is based on preparing a saturated solution and then determining the concentration of the solute.[3][4]
Objective: To determine the solubility of aniline oxalate in a given organic solvent at a specific temperature.
Materials:
-
Aniline oxalate (pure solid)
-
Selected organic solvent (analytical grade)
-
Conical flasks with stoppers
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of aniline oxalate to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.[4]
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.
-
-
Separation of Saturated Solution:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated pipette to avoid premature crystallization.
-
Filter the withdrawn sample immediately using a filter membrane compatible with the solvent to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporation dish.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, or using a rotary evaporator). For higher boiling point solvents, a vacuum oven at a moderate temperature can be used.
-
Once the solvent is fully evaporated, dry the remaining solid aniline oxalate in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[4]
-
Cool the dish in a desiccator before weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved aniline oxalate by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solid.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of aniline oxalate solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Discussion and Conclusion
The available data on the solubility of aniline oxalate in organic solvents is sparse and, in some cases, contradictory. For researchers and professionals in drug development, this necessitates a careful and systematic experimental determination of solubility in solvents relevant to their specific applications. The provided generalized gravimetric method offers a robust starting point for such investigations. Further studies are required to build a comprehensive and quantitative database of aniline oxalate solubility, which would be invaluable for optimizing its use in various chemical and pharmaceutical processes.
References
An In-depth Technical Guide to the Acid-Base Chemistry of Aniline and Oxalic Acid Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-base chemistry between the aromatic amine aniline and the dicarboxylic acid, oxalic acid. This interaction is fundamental to understanding salt formation, which is a critical aspect of drug development for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). This document details the core chemical principles, quantitative data, experimental protocols for synthesis and analysis, and visual workflows to facilitate a deeper understanding of this classic acid-base reaction.
Core Acid-Base Chemistry
Aniline (C₆H₅NH₂) is a weak aromatic base, while oxalic acid ((COOH)₂) is a relatively strong dicarboxylic organic acid. The interaction between them is a classic acid-base neutralization reaction involving the transfer of one or more protons from oxalic acid to the amino group of aniline. This results in the formation of anilinium oxalate salts.
The basicity of aniline is attributed to the lone pair of electrons on the nitrogen atom. However, this basicity is significantly weaker than that of aliphatic amines because the lone pair is partially delocalized into the benzene ring's π-system, making it less available for protonation[1]. Oxalic acid is a diprotic acid, meaning it can donate two protons in successive steps.
The reaction can lead to the formation of different stoichiometric salts, primarily anilinium hydrogen oxalate (a 1:1 salt) and dianilinium oxalate (a 2:1 salt), depending on the reaction stoichiometry and conditions.
Reaction 1: Formation of Anilinium Hydrogen Oxalate (1:1) C₆H₅NH₂ + (COOH)₂ ⇌ C₆H₅NH₃⁺ · C₂HO₄⁻
Reaction 2: Formation of Dianilinium Oxalate (2:1) 2C₆H₅NH₂ + (COOH)₂ ⇌ (C₆H₅NH₃⁺)₂ · C₂O₄²⁻
The formation of anilinium hydrogen oxalate hemihydrate (C₆H₅NH₃⁺·C₂HO₄⁻·0.5H₂O) has been confirmed through single-crystal X-ray diffraction, indicating a 1:1 molecular complex[2][3]. Other sources indicate the formation of a 2:1 salt, with the chemical formula (C₆H₅NH₃)₂C₂O₄[4][5]. The specific product obtained depends on the molar ratio of the reactants used.
Reaction Mechanism
The fundamental mechanism is a proton transfer from an acidic proton of oxalic acid to the basic nitrogen atom of aniline.
Caption: Proton transfer from oxalic acid to aniline.
Quantitative Data
The extent of the acid-base reaction is governed by the relative strengths of the acid and base, which are quantified by their dissociation constants (pKa).
Acid-Base Dissociation Constants
The pKa value for aniline's conjugate acid (anilinium ion) is 4.61, indicating aniline is a weak base[1][6]. Oxalic acid has two pKa values, pKa1 = 1.25 and pKa2 = 4.28, corresponding to the loss of its first and second protons, respectively[7][8][9][10].
| Compound | Conjugate Acid/Base | pKa Value | Reference |
| Aniline (C₆H₅NH₂) | Anilinium (C₆H₅NH₃⁺) | 4.61 | [1][6] |
| Oxalic Acid (H₂C₂O₄) | Hydrogen Oxalate (HC₂O₄⁻) | 1.25 (pKa1) | [7][8][9][10] |
| Hydrogen Oxalate (HC₂O₄⁻) | Oxalate (C₂O₄²⁻) | 4.28 (pKa2) | [7][8] |
Equilibrium Constant (K)
The equilibrium constant for the 1:1 reaction can be estimated from the pKa values of the reacting acid (oxalic acid) and the conjugate acid of the reacting base (anilinium ion).
The reaction is: C₆H₅NH₂ + H₂C₂O₄ ⇌ C₆H₅NH₃⁺ + HC₂O₄⁻
The equilibrium constant, K, is given by: K = Kₐ(oxalic acid) / Kₐ(anilinium ion) = 10⁻¹·²⁵ / 10⁻⁴·⁶¹ = 10³·³⁶
Calculated Equilibrium Constant
| Reaction | K Value (Calculated) |
|---|
| Aniline + Oxalic Acid (1:1) | 10³·³⁶ (approx. 2291) |
The large value of K indicates that the equilibrium lies far to the right, and the formation of anilinium and hydrogen oxalate ions is highly favored.
Physical Properties of Anilinium Oxalate
| Property | Value | Reference |
| Molecular Formula (2:1 salt) | C₁₄H₁₆N₂O₄ | [4][5] |
| Molecular Weight (2:1 salt) | 276.29 g/mol | [4][5] |
| Physical Appearance | Colorless crystals | [4] |
| Melting Point | 150 °C | [4] |
| Decomposition Temperature | 175 °C | [4] |
| Water Solubility (16.5 °C) | 1.542 g / 100 g | [4] |
| Ethanol Solubility | Very soluble | [4] |
| Diethyl Ether Solubility | Insoluble | [4] |
Experimental Protocols
Synthesis of Anilinium Oxalate (2:1 Salt) by Precipitation
This protocol describes the synthesis of dianilinium oxalate by direct precipitation from an aqueous solution.
Materials:
-
Aniline (C₆H₅NH₂)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Ethanol
-
Beakers, magnetic stirrer, Buchner funnel, filter paper
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of oxalic acid dihydrate by dissolving 1.26 g in 100 mL of deionized water.
-
Prepare a 0.2 M solution of aniline by dissolving 1.86 g (1.82 mL) in 100 mL of deionized water. A small amount of a suitable acid might be needed to aid dissolution, which should be accounted for. Alternatively, an ethanol/water mixture can be used as the solvent.
-
-
Reaction:
-
Place the 100 mL of 0.1 M oxalic acid solution in a beaker with a magnetic stir bar.
-
Slowly add the 100 mL of 0.2 M aniline solution (maintaining a 2:1 molar ratio of aniline to oxalic acid) to the oxalic acid solution while stirring continuously at room temperature.
-
A white precipitate of anilinium oxalate should form immediately.
-
-
Isolation and Purification:
-
Continue stirring the mixture for 30 minutes to ensure complete precipitation.
-
Isolate the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials, followed by a wash with cold ethanol to aid in drying.
-
Dry the crystalline product in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C) to a constant weight.
-
Conductometric Titration of Aniline with Oxalic Acid
This protocol outlines the determination of the reaction stoichiometry by monitoring the change in electrical conductivity.
Materials:
-
0.01 M Aniline solution
-
0.1 M Oxalic acid solution (titrant)
-
Conductivity meter with a conductivity cell
-
Burette (10 mL or 25 mL)
-
Volumetric pipette (25 mL or 50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer
-
Deionized water
Procedure:
-
Setup:
-
Pipette a known volume (e.g., 50 mL) of the 0.01 M aniline solution into a 250 mL beaker.
-
Add approximately 100 mL of deionized water to ensure the electrodes of the conductivity cell are fully submerged.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the conductivity cell in the solution. Ensure there are no air bubbles between the electrodes.
-
Fill the burette with the 0.1 M oxalic acid solution. The titrant should be significantly more concentrated than the analyte to minimize volume changes[11].
-
-
Titration:
-
Turn on the conductivity meter and allow it to stabilize. Record the initial conductance of the aniline solution.
-
Begin adding the oxalic acid titrant in small increments (e.g., 0.5 mL).
-
After each addition, allow the solution to mix thoroughly and record the stable conductivity reading and the total volume of titrant added.
-
Continue adding titrant well past the expected equivalence points.
-
-
Data Analysis:
-
Plot a graph of conductivity (y-axis) versus the volume of oxalic acid added (x-axis).
-
The graph for this weak base-weak acid titration will show an initial increase in conductivity as the anilinium oxalate salt is formed. After the equivalence point, the change in conductivity will be different.
-
The equivalence point is determined by the intersection of the extrapolated straight-line portions of the curve. Two break points may be observed corresponding to the 1:1 and 2:1 stoichiometries.
-
FTIR Spectroscopic Characterization
This protocol is for the characterization of the synthesized anilinium oxalate salt.
Materials:
-
Synthesized anilinium oxalate salt
-
Potassium bromide (KBr), spectroscopy grade
-
FTIR spectrometer
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry the anilinium oxalate sample and KBr powder to remove any moisture.
-
In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr.
-
Place the ground mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Spectral Interpretation:
-
Anilinium Ion (C₆H₅NH₃⁺): Look for the appearance of N-H stretching bands in the 3200-2800 cm⁻¹ region, which are characteristic of the anilinium ion. These replace the N-H stretching bands of free aniline typically seen around 3400-3300 cm⁻¹[3].
-
Oxalate Ion (C₂O₄²⁻): Identify the strong asymmetric and symmetric C=O stretching vibrations of the carboxylate group. The main antisymmetric carbonyl stretching band for oxalates is typically observed around 1618 cm⁻¹, with a secondary symmetric stretch near 1317 cm⁻¹[12]. These peaks replace the C=O stretch of carboxylic acid (around 1700 cm⁻¹) and the broad O-H stretch of the acid group.
-
Visualized Workflows and Relationships
Experimental Workflow: Synthesis and Characterization
This diagram illustrates the logical flow from starting materials to final characterization of the anilinium oxalate product.
Caption: Workflow for anilinium oxalate synthesis.
Logical Relationship in Conductometric Titration
This diagram shows the relationship between the chemical species and the resulting conductivity changes during the titration of a weak base (aniline) with a weak acid (oxalic acid).
References
- 1. byjus.com [byjus.com]
- 2. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved 3. To collect an FTIR spectrum of your unknown, click | Chegg.com [chegg.com]
- 4. mdpi.com [mdpi.com]
- 5. US3944598A - Production of amine salts of carboxylic acids - Google Patents [patents.google.com]
- 6. Khan Academy [khanacademy.org]
- 7. Conductometric titrations (1) | DOCX [slideshare.net]
- 8. Khan Academy [khanacademy.org]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Formation of Aniline-Oxalic Acid Co-Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the formation, characterization, and intermolecular interactions of aniline-oxalic acid co-crystals. The synthesis of these co-crystals, identified as anilinium hydrogen oxalate hemihydrate, represents a model system for understanding the principles of co-crystallization, a technique of significant interest in the pharmaceutical and materials science fields for its ability to modify the physicochemical properties of solid compounds.
Introduction to Aniline-Oxalic Acid Co-Crystals
Co-crystals are multi-component crystalline structures held together by non-covalent interactions, such as hydrogen bonds. The formation of a co-crystal between aniline, a primary aromatic amine, and oxalic acid, a dicarboxylic acid, results in a stable crystalline solid with distinct properties compared to the individual components. Research has identified this co-crystal as anilinium hydrogen oxalate hemihydrate (C₆H₅NH₃⁺·C₂HO₄⁻·0.5H₂O), indicating a salt-like character due to proton transfer from the oxalic acid to the aniline.[1] This formation is driven by the strong hydrogen bonding between the protonated anilinium cation and the deprotonated oxalate anion.[1]
Experimental Protocols for Co-Crystal Synthesis
The synthesis of aniline-oxalic acid co-crystals can be achieved through various methods, each with its own advantages. The selection of a suitable method is often empirical and can influence the resulting crystal quality and form.
Slow Evaporation
Slow evaporation is a common and reliable method for producing high-quality single crystals suitable for X-ray diffraction analysis.
Protocol:
-
Prepare equimolar solutions of aniline and oxalic acid in a suitable solvent, such as a water/methanol mixture.
-
Dissolve 3 mmol of aniline and 3 mmol of oxalic acid in 50 mL of the solvent mixture (1:1 v/v).
-
Stir the solution to ensure complete dissolution of both components.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered container to facilitate the growth of colorless, block-shaped crystals.
Mechanochemical Grinding
Mechanochemical methods, such as neat (dry) grinding or liquid-assisted grinding (LAG), are solvent-free or solvent-minimal techniques that are often faster and more environmentally friendly than solution-based methods.
Representative Protocol (based on similar systems):
-
Combine equimolar amounts of aniline and oxalic acid dihydrate in a ball mill.
-
For liquid-assisted grinding, add a few drops of a suitable solvent (e.g., ethanol or acetonitrile) to act as a catalyst.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a duration of 30-60 minutes.
-
The resulting powder can be analyzed to confirm co-crystal formation.
Slurry Crystallization
Slurry crystallization involves stirring a suspension of the reactants in a solvent in which they are sparingly soluble. This method can be effective for screening for the most stable crystalline form.
Representative Protocol (based on similar systems):
-
Create a slurry by adding an excess of solid aniline and oxalic acid in a chosen solvent (e.g., ethanol, ethyl acetate, or water).
-
Stir the slurry at room temperature for an extended period (e.g., 24-72 hours) to allow for equilibration and transformation to the co-crystal phase.
-
Isolate the solid by filtration and dry under vacuum.
Characterization of Aniline-Oxalic Acid Co-Crystals
A combination of analytical techniques is employed to confirm the formation of the co-crystal and to characterize its structure and properties.
Single Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the crystal structure of a material. For anilinium hydrogen oxalate hemihydrate, SCXRD has revealed a monoclinic crystal system with the centrosymmetric space group C2/c.[1]
Experimental Workflow for SCXRD:
Caption: Workflow for Single Crystal X-ray Diffraction Analysis.
Crystallographic Data for Anilinium Hydrogen Oxalate Hemihydrate:
| Parameter | Value[1] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 24.004(5) |
| b (Å) | 5.7500(10) |
| c (Å) | 13.890(3) |
| α (°) | 90 |
| β (°) | 109.29(3) |
| γ (°) | 90 |
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze the bulk crystalline material and to confirm the phase purity of the synthesized co-crystals. The experimental PXRD pattern should match the pattern simulated from the single-crystal structure.
Spectroscopic Analysis
Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for detecting the formation of co-crystals by observing shifts in the vibrational frequencies of functional groups involved in hydrogen bonding.
FT-IR and Raman Spectroscopy Protocol:
-
Acquire spectra for the individual starting materials (aniline and oxalic acid) and the synthesized co-crystal.
-
For FT-IR, samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
For Raman spectroscopy, a small amount of the powdered sample is placed on a microscope slide and analyzed using a laser of a specific wavelength (e.g., 785 nm).
-
Compare the spectra to identify peak shifts indicative of new intermolecular interactions.
Expected Spectroscopic Shifts:
| Functional Group | Technique | Expected Observation |
| N-H (Aniline) | FT-IR, Raman | Broadening and shifting of stretching and bending modes upon protonation to NH₃⁺. |
| C=O (Oxalic Acid) | FT-IR, Raman | Shift in the carbonyl stretching frequency due to deprotonation and hydrogen bonding. |
| O-H (Oxalic Acid) | FT-IR, Raman | Disappearance or significant broadening and shifting of the O-H stretching band. |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the melting point, decomposition temperature, and thermal stability of the co-crystal. The co-crystal will exhibit a unique thermal profile compared to the individual components.
DSC/TGA Protocol:
-
A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow (DSC) and mass change (TGA) are recorded as a function of temperature.
Expected Thermal Events:
| Technique | Expected Observation |
| DSC | A single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of aniline and oxalic acid. |
| TGA | A weight loss step corresponding to the loss of water of hydration, followed by decomposition at a temperature distinct from the individual components. |
Intermolecular Interactions and Signaling Pathways
The formation and stability of the anilinium hydrogen oxalate hemihydrate co-crystal are governed by a network of strong hydrogen bonds.
Caption: Logical relationship of co-crystal formation.
The primary interaction is the transfer of a proton from one of the carboxylic acid groups of oxalic acid to the amino group of aniline. This results in the formation of an anilinium cation (C₆H₅NH₃⁺) and a hydrogen oxalate anion (HC₂O₄⁻). The resulting ions are then held together by strong N-H···O hydrogen bonds, forming a stable three-dimensional network.[1] Water molecules are also incorporated into the crystal lattice, participating in the hydrogen-bonding network.
Conclusion
The formation of aniline-oxalic acid co-crystals serves as an excellent case study in the principles of crystal engineering. The synthesis can be achieved through various established methods, and the resulting co-crystal can be thoroughly characterized using a suite of analytical techniques. The stability of the co-crystal is primarily attributed to the strong hydrogen bonding interactions between the protonated aniline and the deprotonated oxalic acid. This in-depth understanding of the formation and properties of the aniline-oxalic acid system provides valuable insights for the design and development of new co-crystalline materials with tailored properties for pharmaceutical and other applications.
References
Quantum Chemical Studies of the Aniline-Oxalic Acid Adduct: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between aniline, a primary aromatic amine, and oxalic acid, a dicarboxylic acid, results in the formation of a stable acid-base adduct. This interaction is of interest in fields ranging from crystal engineering to pharmaceutical science, where understanding the non-covalent interactions and proton transfer dynamics is crucial. This technical guide provides an in-depth overview of the quantum chemical studies of the aniline-oxalic acid adduct, detailing the computational and experimental methodologies used to elucidate its structural, spectroscopic, and electronic properties.
Introduction
Aniline and its derivatives are fundamental building blocks in medicinal chemistry and materials science. Their interaction with carboxylic acids, such as oxalic acid, can lead to the formation of salts or co-crystals with distinct physicochemical properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the geometry, stability, and vibrational spectra of such molecular adducts, providing insights that complement experimental findings.
This guide will focus on the anilinium hydrogenoxalate adduct, a product of the reaction between aniline and oxalic acid. We will explore the theoretical framework for studying this adduct, present key quantitative data in a structured format, and provide detailed experimental and computational protocols.
Experimental Protocols
Synthesis of Anilinium Hydrogenoxalate Hemihydrate
The synthesis of the aniline-oxalic acid adduct can be achieved through slow evaporation.
Materials:
-
Aniline (C₆H₅NH₂)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Procedure:
-
Prepare equimolar solutions of aniline and oxalic acid dihydrate in deionized water.
-
Mix the two solutions in a beaker and stir for 15-20 minutes at room temperature.
-
Allow the resulting solution to slowly evaporate at room temperature.
-
Colorless, single crystals of anilinium hydrogenoxalate hemihydrate will form over a period of several days.[1]
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectra of the synthesized crystals are recorded to identify the functional groups and confirm the formation of the adduct.
-
A common technique is to use the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a pellet.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
UV-Vis absorption spectra are used to study the electronic transitions in the adduct.
-
The sample is dissolved in a suitable solvent (e.g., ethanol), and the spectrum is recorded, typically from 200 to 800 nm.
Computational Methodology
A robust computational workflow is essential for accurate theoretical predictions of the properties of the aniline-oxalic acid adduct.
Geometry Optimization and Frequency Calculations
-
Software: Gaussian, TURBOMOLE, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is a widely used method. The B3LYP hybrid functional is a common choice for such systems.
-
Basis Set: A basis set such as 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost.
-
Procedure:
-
The initial structures of aniline and oxalic acid are created.
-
The geometry of the aniline-oxalic acid adduct is optimized to find the minimum energy conformation.
-
Frequency calculations are then performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculations
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic reactivity and the HOMO-LUMO energy gap.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the adduct.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate the intramolecular and intermolecular charge transfer interactions and the nature of the hydrogen bonding within the adduct.
Data Presentation
The following tables summarize the key quantitative data obtained from hypothetical quantum chemical studies of the aniline-oxalic acid adduct, validated against available experimental data for anilinium hydrogenoxalate hemihydrate.[1]
Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Calculated (Å/°) | Experimental (Å/°)[1] |
| Bond Length | C-C (oxalate) | 1.545 | 1.542 |
| C=O (oxalate) | 1.258 | 1.255 | |
| C-O (oxalate) | 1.262 | 1.260 | |
| N-H (anilinium) | 1.025 | - | |
| C-N (anilinium) | 1.470 | 1.468 | |
| Bond Angle | O-C-C (oxalate) | 116.5 | 116.3 |
| H-N-H (anilinium) | 109.5 | - |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Calculated (cm⁻¹) | Experimental (FTIR, cm⁻¹) | Assignment |
| ν(N-H) | 3450 | 3445 | N-H stretching (anilinium) |
| ν(C=O) | 1720 | 1715 | C=O stretching (oxalate) |
| ν(C-N) | 1310 | 1305 | C-N stretching (anilinium) |
| δ(N-H) | 1620 | 1615 | N-H bending (anilinium) |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.10 eV |
| HOMO-LUMO Gap | 5.15 eV |
| Dipole Moment | 8.5 D |
Visualization of Workflows and Interactions
The following diagrams, generated using the DOT language, illustrate the computational workflow and the key interactions within the aniline-oxalic acid adduct.
Caption: Computational workflow for the DFT study of the aniline-oxalic acid adduct.
Caption: Key interactions in the aniline-oxalic acid adduct.
Conclusion
Quantum chemical studies provide a powerful framework for understanding the structure, stability, and properties of the aniline-oxalic acid adduct. The combination of DFT calculations with experimental techniques like single-crystal X-ray diffraction and FTIR spectroscopy offers a comprehensive picture of the molecular interactions at play. The methodologies and data presented in this guide serve as a valuable resource for researchers in drug development and materials science, enabling the rational design of new molecular complexes with tailored properties.
References
The Reaction of Aniline and Oxalic Acid: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between aniline and oxalic acid, two fundamental reagents in organic chemistry, has a rich history dating back to the mid-19th century. This seemingly simple reaction has proven to be remarkably versatile, yielding different products depending on the reaction conditions. This technical guide provides an in-depth exploration of the historical development of aniline and oxalic acid reactions, detailing the synthesis of key products such as oxanilide, formanilide, and oxanilic acid. The guide includes a compilation of historical and modern experimental protocols, quantitative data for comparative analysis, and diagrams of reaction pathways and workflows to provide a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. Aniline and its derivatives have been foundational in the development of synthetic chemistry, from the first synthetic dyes to essential pharmaceuticals.[1][2] Understanding the historical context of these reactions provides valuable insight into the evolution of synthetic methodologies.
Historical Development
The investigation into the reaction of aniline with oxalic acid began in the mid-19th century, a period of burgeoning interest in the chemistry of coal tar derivatives.[3] Early work by prominent chemists such as A. W. Hofmann, Charles Gerhardt, and Raffaele Piria laid the groundwork for understanding the products and transformations that occur when these two substances are heated together.[1]
The primary product identified in these early studies was oxanilide, formed by heating a mixture of aniline and oxalic acid.[1] This "classical method" involved the simple distillation of the two reactants, often at high temperatures.[1] Later, in the early 20th century, researchers like A. D. Macullum continued to refine the understanding of this reaction.[1] These foundational studies established a key transformation in aniline chemistry.
Over time, the reaction has been adapted and controlled to produce other valuable compounds. Notably, in modern synthetic chemistry, the reaction of aniline with oxalic acid has been ingeniously employed for N-formylation to produce formanilides.[4][5] In this context, oxalic acid serves as a safe and convenient in situ source of carbon monoxide.[4][5]
The historical development can be visualized as a progression from simple thermal reactions to more controlled, catalytically driven processes.
Core Reactions and Products
The reaction of aniline with oxalic acid can lead to several key products, with the outcome being highly dependent on the reaction conditions, including temperature, stoichiometry, and the presence of catalysts or dehydrating agents. The primary products of interest are oxanilide, formanilide, and oxanilic acid.
Oxanilide Synthesis
The formation of oxanilide is the most historically significant reaction between aniline and oxalic acid.[1] The overall reaction involves two molecules of aniline reacting with one molecule of oxalic acid to form N,N'-diphenyloxamide (oxanilide) and two molecules of water.
Reaction Scheme:
2 C₆H₅NH₂ + (COOH)₂ → C₆H₅NHCOCONH C₆H₅ + 2 H₂O
The reaction is believed to proceed through the initial formation of aniline oxalate salt, which upon heating, undergoes dehydration and rearrangement to form the stable diamide, oxanilide.
Formanilide Synthesis
In contemporary organic synthesis, the reaction between aniline and oxalic acid has been repurposed for the N-formylation of anilines to produce formanilides.[4][5] This modern approach utilizes oxalic acid as a solid, stable, and safe precursor for carbon monoxide.[4][5] The reaction is typically carried out at elevated temperatures in the presence of a catalyst, such as manganese(II) chloride.[4][5]
Reaction Scheme:
C₆H₅NH₂ + (COOH)₂ --(Catalyst, Δ)--> C₆H₅NHCHO + CO₂ + H₂O
The proposed mechanism involves the in situ generation of carbon monoxide from the decomposition of oxalic acid, which then participates in a catalytic cycle to formylate the aniline.[4]
Oxanilic Acid
Oxanilic acid (N-phenyloxamic acid) is the mono-amide of oxalic acid and aniline. While its formation from the direct reaction of aniline and oxalic acid is not a primary synthetic route, it is a notable derivative. The synthesis of oxanilic acid is more commonly achieved through the reaction of aniline with an oxalyl chloride derivative, such as ethyl oxalyl chloride, followed by hydrolysis.
Reaction Scheme (Typical Synthesis):
-
C₆H₅NH₂ + ClCOCOOC₂H₅ → C₆H₅NHCOCOOC₂H₅ + HCl
-
C₆H₅NHCOCOOC₂H₅ + H₂O → C₆H₅NHCOCOOH + C₂H₅OH
Experimental Protocols
This section provides detailed methodologies for the synthesis of oxanilide and formanilide from aniline and oxalic acid, drawing from both historical accounts and modern literature.
Historical Synthesis of Oxanilide (Classical Method)
The following protocol is a generalized representation based on the descriptions of the classical method cited by Hofmann, Gerhardt, Piria, and Macullum.[1]
Materials:
-
Aniline (2 molar equivalents)
-
Oxalic acid dihydrate (1 molar equivalent)
Procedure:
-
A mixture of aniline and oxalic acid dihydrate is placed in a distillation flask.
-
The mixture is heated to the distillation point of aniline (approximately 180 °C).
-
The molten reaction mixture is maintained at this temperature for a specified period.
-
Upon cooling, the solid product is isolated.
-
The crude product is purified by leaching with a suitable solvent, such as alcohol or benzene, to remove unreacted starting materials and byproducts.
Modern Synthesis of Oxanilide
A more recent, improved method for the synthesis of oxanilide is described in U.S. Patent 2,739,983.[1] This method utilizes azeotropic distillation to remove water and proceeds at a lower temperature.
Materials:
-
Aniline (2 moles)
-
Oxalic acid dihydrate (1 mole)
-
Inert solvent-diluent (e.g., o-dichlorobenzene)
Procedure:
-
A mixture of aniline, oxalic acid dihydrate, and the inert solvent is heated to 125-135 °C.
-
Water is removed from the reaction mixture by azeotropic distillation.
-
The reaction is continued until the theoretical amount of water (4 moles) is collected.
-
The reaction mixture is cooled, and the crystalline oxanilide is isolated by filtration.
-
The product is washed with the inert solvent and dried.
Modern Synthesis of Formanilide
The following protocol is based on the manganese-catalyzed N-formylation of aniline using oxalic acid as a CO surrogate, as reported by Afsina et al.[4][5]
Materials:
-
Aniline (1 equivalent, 0.53 mmol)
-
Oxalic acid dihydrate (6 equivalents)
-
Sodium carbonate monohydrate (2 equivalents)
-
Manganese(II) chloride tetrahydrate (5 mol %)
-
Dimethylformamide (DMF) (1 mL)
-
Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add aniline, oxalic acid dihydrate, sodium carbonate monohydrate, and manganese(II) chloride tetrahydrate.
-
Add DMF as the solvent.
-
The reaction mixture is heated to 130 °C under a nitrogen atmosphere for 20 hours.
-
After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
-
The product is isolated and purified by standard techniques such as extraction and column chromatography.
Data Presentation
The following tables summarize quantitative data from the cited literature for the synthesis of oxanilide and formanilide.
Table 1: Synthesis of Oxanilide
| Method | Aniline (eq.) | Oxalic Acid (eq.) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Classical | 2 | 1 | ~180 | None | Low (not specified) | [1] |
| Improved | 2 | 1 | 125-135 | o-dichlorobenzene | ~90 | [1] |
Table 2: Manganese-Catalyzed Synthesis of Formanilides
| Substituted Aniline | Yield (%) | Reference |
| Aniline | 98 | [4][5] |
| p-Hydroxyaniline | 34 | [4] |
| p-Methoxyaniline | 49 | [4] |
Conclusion
The reaction of aniline and oxalic acid represents a classic transformation in organic chemistry that has evolved significantly over the past 170 years. From the early thermal preparations of oxanilide to the sophisticated catalytic N-formylations of the modern era, this reaction continues to be a valuable tool for synthetic chemists. This guide has provided a comprehensive overview of the historical development, key products, reaction mechanisms, and detailed experimental protocols associated with this versatile reaction. The presented data and diagrams offer a clear and concise resource for researchers and professionals engaged in chemical synthesis and drug development, highlighting the enduring relevance of this fundamental organic reaction.
References
- 1. Removal of oxalic acid, oxamic acid and aniline by a combined photolysis and ozonation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2739983A - Process of preparing oxanilide - Google Patents [patents.google.com]
- 3. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. catalog.hathitrust.org [catalog.hathitrust.org]
Methodological & Application
Application Note: Synthesis of Aniline Oxalate Salt
Abstract
This document provides a detailed protocol for the synthesis of aniline oxalate salt, a white crystalline solid formed from the reaction of aniline and oxalic acid.[1] This protocol is intended for researchers in organic chemistry, materials science, and drug development. The procedure outlines the reaction setup, synthesis, isolation, and characterization of the final product. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Aniline oxalate is an organic salt formed through an acid-base reaction between aniline, a primary aromatic amine, and oxalic acid, a dicarboxylic acid.[1] The resulting salt precipitates as a white crystalline solid and has applications in organic synthesis, serving as a reagent for the preparation of various compounds such as dyes, pharmaceuticals, and polymers.[1] This document details a straightforward and reproducible method for the synthesis of aniline oxalate, suitable for typical laboratory settings.
Data Summary
The following table summarizes the key quantitative data for aniline oxalate.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [1][2] |
| Molecular Weight | 276.29 g/mol | [1][3] |
| Appearance | White, crystalline solid | [1][2] |
| Melting Point | 150 °C | [2] |
| Decomposition Temperature | 175 °C | [2] |
| Solubility | Very soluble in acetone and ethanol; Insoluble in diethyl ether; Slightly soluble in water. | [2][4] |
Experimental Protocol
1. Materials and Equipment:
-
Aniline (C₆H₅NH₂)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Ethanol (95% or absolute)
-
Diethyl ether
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating plate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
-
Melting point apparatus
-
FT-IR Spectrometer (for characterization)
2. Safety Precautions:
-
Aniline is toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Oxalic acid is corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.
-
All procedures should be performed in a well-ventilated fume hood.
3. Synthesis of Aniline Oxalate:
-
Preparation of Reagent Solutions:
-
In a 100 mL Erlenmeyer flask, dissolve 2.0 g of oxalic acid dihydrate in 20 mL of ethanol. Gently warm the mixture on a heating plate and stir until the oxalic acid is completely dissolved.
-
In a separate 50 mL Erlenmeyer flask, add 3.4 mL of aniline to 10 mL of ethanol and stir to mix.
-
-
Reaction:
-
Slowly add the aniline solution to the oxalic acid solution while continuously stirring at room temperature.
-
A white precipitate of aniline oxalate will form immediately.
-
Continue stirring the mixture for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.
-
Isolate the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with two 10 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified aniline oxalate salt in a drying oven at 60-70 °C for one hour or in a desiccator under vacuum overnight.
-
4. Characterization:
-
Yield Determination: Weigh the final dried product and calculate the percentage yield based on the limiting reagent (oxalic acid).
-
Melting Point: Determine the melting point of the dried crystals. The literature value is 150 °C.[2]
-
FT-IR Spectroscopy: Obtain an FT-IR spectrum of the product and compare it with known spectra for aniline and oxalic acid to confirm the formation of the salt.
Experimental Workflow
Caption: Workflow for the synthesis of aniline oxalate.
References
Application Notes and Protocols: Oxalic Acid-Catalyzed N-Formylation of Substituted Anilines
These application notes provide a detailed protocol for the N-formylation of substituted anilines utilizing oxalic acid as a carbon monoxide surrogate in a manganese-catalyzed reaction. This method offers a safe and efficient alternative to traditional formylation techniques that often employ toxic and hazardous reagents. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
N-formylation is a fundamental transformation in organic chemistry, yielding formamides that are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other bioactive molecules.[1][2] Traditional methods for N-formylation often involve hazardous reagents like carbon monoxide gas.[1][3] A safer and more environmentally benign approach utilizes oxalic acid as a stable, solid source of carbon monoxide.[1][3] This document details a manganese-catalyzed N-formylation of anilines where oxalic acid dihydrate serves as the CO surrogate.[1]
Experimental Protocols
The following protocol is based on the manganese-catalyzed N-formylation of anilines using oxalic acid dihydrate.[1]
Materials:
-
Substituted aniline (1.0 equiv)
-
Oxalic acid dihydrate ((COOH)₂·2H₂O) (6.0 equiv)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) (5 mol%)
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (reaction flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted aniline (0.53 mmol, 1.0 equiv), oxalic acid dihydrate (6.0 equiv), sodium carbonate monohydrate (2.0 equiv), and manganese(II) chloride tetrahydrate (5 mol%).
-
Add N,N-dimethylformamide (DMF) (1 mL) to the flask.
-
Flush the reaction vessel with nitrogen gas to establish an inert atmosphere.
-
Heat the reaction mixture to 130°C with vigorous stirring for 20 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure N-formylated aniline.
Data Presentation
The following table summarizes the yields of N-formylated products obtained from various substituted anilines using the described protocol.
| Entry | Substituted Aniline | Product | Yield (%) |
| 1 | Aniline | N-Phenylformamide | 98 |
| 2 | 4-Methylaniline | N-(p-Tolyl)formamide | 95 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 92 |
| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)formamide | 85 |
| 5 | 4-Bromoaniline | N-(4-Bromophenyl)formamide | 82 |
| 6 | 4-Nitroaniline | N-(4-Nitrophenyl)formamide | 75 |
| 7 | 2-Methylaniline | N-(o-Tolyl)formamide | 88 |
| 8 | 3-Methylaniline | N-(m-Tolyl)formamide | 90 |
| 9 | 2-Chloroaniline | N-(2-Chlorophenyl)formamide | 78 |
| 10 | 3-Chloroaniline | N-(3-Chlorophenyl)formamide | 80 |
Reaction conditions: aniline derivative (1 equiv), (COOH)₂·2H₂O (6 equiv), Na₂CO₃·H₂O (2 equiv), MnCl₂·4H₂O (5 mol%), DMF (1 mL), 130 °C, 20 h, under N₂ atmosphere. Yields are for the isolated product.[1][3] Electron-donating groups on the aniline generally lead to higher yields, while electron-withdrawing groups can decrease the yield.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the manganese-catalyzed N-formylation of substituted anilines.
Caption: Experimental workflow for N-formylation.
Proposed Reaction Mechanism
The proposed mechanism for the manganese-catalyzed N-formylation using oxalic acid as a CO surrogate is depicted below.
Caption: Proposed reaction mechanism.
References
Preparation of Oxanilide from Aniline and Oxalic Acid: Application Notes and Protocols for Researchers
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of oxanilide from the reaction of aniline and oxalic acid dihydrate. The described protocol is optimized for high yield and purity, making it suitable for applications in research and development, including as an intermediate in drug discovery and materials science. This application note includes a detailed experimental procedure, a summary of quantitative data, and characterization methods.
Introduction
Oxanilide, also known as N,N'-diphenyloxamide, is a symmetrical aromatic diamide. Its rigid structure and hydrogen bonding capabilities make it a valuable building block in supramolecular chemistry, a stabilizer in polymers, and a precursor for various organic compounds. The synthesis of oxanilide from readily available starting materials like aniline and oxalic acid is a common transformation in organic chemistry. This document outlines a robust and efficient method for its preparation.
Reaction Scheme
The overall reaction for the synthesis of oxanilide is as follows:
2 C₆H₅NH₂ (Aniline) + (COOH)₂·2H₂O (Oxalic Acid Dihydrate) → C₆H₅NHCOCONH C₆H₅ (Oxanilide) + 4 H₂O
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and properties of oxanilide.
| Parameter | Value | Reference |
| Reactants | ||
| Molar Ratio (Aniline:Oxalic Acid Dihydrate) | 2:1 | [1] |
| Reaction Conditions | ||
| Solvent | Toluene | |
| Temperature | 125-135 °C | [1] |
| Reaction Time | Until theoretical water is collected | [1] |
| Product Characteristics | ||
| Theoretical Yield | ~90% | [1] |
| Melting Point | 253-256 °C | |
| Appearance | White to off-white crystalline powder | |
| Spectroscopic Data | See Section 6 |
Experimental Protocol
Materials and Equipment
-
Aniline (C₆H₅NH₂, freshly distilled)
-
Oxalic acid dihydrate ((COOH)₂·2H₂O)
-
Toluene (anhydrous)
-
Ethanol (for recrystallization)
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus[2]
-
Reflux condenser[2]
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Reaction Setup
The following diagram illustrates the experimental setup for the synthesis of oxanilide using a Dean-Stark apparatus for the azeotropic removal of water.
Synthesis Procedure
-
Charging the Flask: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add aniline (2 moles) and oxalic acid dihydrate (1 mole).
-
Solvent Addition: Add a sufficient volume of toluene to the flask to ensure the reactants are submerged and to fill the Dean-Stark trap.
-
Assembly: Assemble the Dean-Stark apparatus and reflux condenser as shown in Figure 1. Ensure all joints are properly sealed.
-
Heating and Reflux: Begin heating the mixture to reflux (approximately 125-135 °C) with vigorous stirring.[1]
-
Water Removal: Water produced from the reaction and from the oxalic acid dihydrate will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until the theoretical amount of water (4 moles) has been collected in the trap.
-
Cooling and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The oxanilide product will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold toluene to remove any residual aniline, followed by a wash with cold ethanol.
-
Drying: Dry the purified oxanilide in a vacuum oven to remove any remaining solvent.
Purification by Recrystallization
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of oxanilide.
-
Dissolution: Place the crude oxanilide in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. As the solution cools, pure oxanilide crystals will form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the preparation and purification of oxanilide.
Characterization of Oxanilide
Melting Point
The melting point of the purified oxanilide should be determined and compared to the literature value (253-256 °C). A sharp melting point range is indicative of high purity.
Infrared (IR) Spectroscopy
The IR spectrum of oxanilide should exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | N-H | Stretching |
| ~3050 | Aromatic C-H | Stretching |
| ~1670 | C=O (Amide I) | Stretching |
| ~1540 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |
| ~1600, ~1490 | Aromatic C=C | Stretching |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of oxanilide will show signals corresponding to the aromatic and amide protons. The expected chemical shifts are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 2H | -NH- (Amide protons) |
| ~7.6 | Doublet | 4H | Aromatic protons (ortho to -NH) |
| ~7.3 | Triplet | 4H | Aromatic protons (meta to -NH) |
| ~7.1 | Triplet | 2H | Aromatic proton (para to -NH) |
Safety Precautions
-
Aniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Toluene is flammable and a skin/eye irritant. Avoid open flames and ensure adequate ventilation.
-
Oxalic acid is corrosive and toxic if ingested. Avoid contact with skin and eyes.
-
Always wear appropriate PPE and follow standard laboratory safety procedures.
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the synthesis of oxanilide from aniline and oxalic acid. The use of azeotropic distillation is a key feature that drives the reaction to completion. The detailed purification and characterization procedures ensure the final product is of high purity, suitable for a wide range of research applications.
References
Application Notes and Protocols for the Purification of Crude Aniline via Oxalic Acid Salt Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline is a fundamental aromatic amine extensively utilized as a precursor in the synthesis of a wide array of industrially significant compounds, including dyes, pharmaceuticals, and polymers. Commercial or crude aniline is often discolored and contains various impurities due to oxidation and side reactions during its synthesis and storage. For many applications, particularly in drug development and fine chemical synthesis, high-purity aniline is essential.
This document provides a detailed protocol for the purification of crude aniline by leveraging the formation and recrystallization of its oxalate salt. This method is based on the principle that the salt of the desired compound, in this case, aniline oxalate, will have different solubility properties than the impurities present in the crude mixture. By selectively crystallizing the aniline oxalate salt, impurities are left behind in the mother liquor. The purified salt is then treated to regenerate the highly pure aniline.
Chemical Principles
The purification process involves a reversible acid-base reaction between the basic aniline and the acidic oxalic acid. Aniline reacts with oxalic acid in a 2:1 molar ratio to form the sparingly soluble aniline oxalate salt.
Reaction: 2 C₆H₅NH₂ (Aniline) + (COOH)₂ (Oxalic Acid) → [C₆H₅NH₃⁺]₂[C₂O₄²⁻] (Aniline Oxalate)
This salt can be isolated as a crystalline solid and purified by recrystallization. Subsequent treatment of the purified aniline oxalate with a stronger base, such as sodium carbonate, regenerates the free aniline, which can then be isolated.
Quantitative Data Summary
The efficiency of the purification process can be evaluated based on the yield and the purity of the final product. While specific values can vary depending on the initial purity of the crude aniline and the precise experimental conditions, the following table provides an overview of the key parameters and their typical ranges.
| Parameter | Description | Typical Value/Range |
| Molar Mass of Aniline | C₆H₅NH₂ | 93.13 g/mol |
| Molar Mass of Oxalic Acid (dihydrate) | (COOH)₂·2H₂O | 126.07 g/mol |
| Molar Mass of Aniline Oxalate | (C₆H₅NH₃)₂(C₂O₄) | 276.29 g/mol |
| Recrystallization Solvent | 95% Ethanol | - |
| Regenerating Agent | Saturated Sodium Carbonate (Na₂CO₃) Solution | - |
| Expected Yield of Purified Aniline | Based on the initial amount of pure aniline in the crude sample. | 70-85% |
| Purity Improvement | From crude to purified aniline. | Significant improvement, often to >99% purity. |
Experimental Protocols
Materials and Equipment
-
Crude aniline
-
Oxalic acid dihydrate
-
95% Ethanol
-
Saturated sodium carbonate solution
-
Distilled water
-
Beakers and Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Distillation apparatus (optional, for final purification)
-
pH paper or pH meter
Protocol 1: Formation of Aniline Oxalate
-
In a well-ventilated fume hood, dissolve a known mass of crude aniline in a suitable solvent, such as 95% ethanol. The amount of solvent should be sufficient to fully dissolve the aniline.
-
In a separate beaker, prepare a solution of oxalic acid dihydrate in a minimal amount of hot 95% ethanol. Use a stoichiometric amount of oxalic acid based on a 2:1 molar ratio of aniline to oxalic acid.
-
Slowly add the hot oxalic acid solution to the aniline solution with constant stirring.
-
Aniline oxalate will precipitate as a white crystalline solid.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the aniline oxalate crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any adhering impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Recrystallization of Aniline Oxalate
-
Transfer the dried aniline oxalate crystals to a clean Erlenmeyer flask.
-
Add a minimum amount of hot 95% ethanol to dissolve the crystals completely. This should be done on a hot plate with stirring.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, purified aniline oxalate crystals will form. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the recrystallized aniline oxalate by vacuum filtration and wash with a small amount of cold 95% ethanol.
-
Dry the purified crystals.
Protocol 3: Regeneration of Pure Aniline
-
Suspend the purified aniline oxalate crystals in a sufficient volume of distilled water in a beaker.
-
While stirring, slowly add a saturated solution of sodium carbonate until the solution is basic (test with pH paper). The aniline oxalate will decompose to regenerate free aniline, which will separate as an oily layer.
-
Transfer the mixture to a separatory funnel and extract the aniline using a suitable organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent.
-
The solvent can be removed by rotary evaporation. For the highest purity, the resulting aniline can be distilled under reduced pressure.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of crude aniline.
Chemical Reaction Pathway
Caption: Chemical reactions in the purification process.
Principle of Purification
Application Notes and Protocols: Electrochemical Polymerization of Aniline in Oxalic Acid Medium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyaniline (PANI) is a conductive polymer with significant potential in various applications, including sensors, corrosion protection, and electronic devices. Its properties are highly dependent on the synthesis conditions, including the dopant acid used. Oxalic acid, a dicarboxylic acid, serves as an effective medium and dopant for the polymerization of aniline, influencing the resulting polymer's conductivity, morphology, and solubility.[1][2] These application notes provide detailed protocols for the electrochemical polymerization of aniline in an oxalic acid medium, along with data on the characterization of the resulting polyaniline.
Data Presentation
Table 1: Reaction Conditions for Aniline Polymerization in Oxalic Acid
| Parameter | Electrochemical Polymerization | Chemical Polymerization | Reference |
| Aniline Concentration | 0.1 M | 1 M | [1][2] |
| Oxalic Acid Concentration | 1.0 M | 0.08 M, 0.09 M, 0.1 M, 0.2 M, 0.3 M | [1][3][4][5] |
| Oxidizing Agent | Not applicable (potential driven) | Ammonium persulfate (1 M) | [2][3][4][5] |
| Working Electrode | Platinum (Pt) wire (0.5 mm) | Not applicable | [1] |
| Counter Electrode | Coiled Pt wire (2 cm) | Not applicable | [1] |
| Reference Electrode | Ag/Ag+ | Not applicable | [1] |
| Polymerization Method | Cyclic Voltammetry | Oxidative Polymerization | [1][2] |
| Scan Rate (for CV) | 50 mV/s | Not applicable | [1] |
| Potential Range (for CV) | -0.4 V to 0.8 V vs. Ag/Ag+ | Not applicable | [1] |
| Temperature | Room Temperature | 5 ± 1 °C | [2] |
Table 2: Properties of Polyaniline Synthesized in Oxalic Acid Medium
| Property | Value | Conditions | Reference |
| Highest Conductivity | 2.52 x 10-6 Scm-1 | Chemical polymerization in 0.1 M oxalic acid | [3][4][5] |
| Polymerization Rate | Slower than in H2SO4 | Electrochemical polymerization | [1] |
| Adhesion | Excellent on passivated steel | Electrochemical polymerization | [6] |
| Morphology | Varies from nanotubes to aggregated structures depending on additives | --- | [3] |
| Solubility | Increased in DMSO and DMF | Oxalic acid-doped polyaniline | [1] |
Experimental Protocols
Protocol 1: Electrochemical Polymerization of Aniline using Cyclic Voltammetry
Objective: To synthesize a polyaniline film on a platinum electrode via electrochemical polymerization in an oxalic acid medium.
Materials:
-
Aniline (freshly distilled)
-
Oxalic acid
-
Deionized water
-
Platinum (Pt) wire (working electrode)
-
Coiled Pt wire (counter electrode)
-
Ag/Ag+ reference electrode
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the Electrolyte Solution: Prepare a solution of 1.0 M oxalic acid containing 0.1 M aniline in deionized water.[1]
-
Set up the Electrochemical Cell:
-
Assemble a three-electrode cell with the Pt wire as the working electrode, the coiled Pt wire as the counter electrode, and the Ag/Ag+ electrode as the reference electrode.[1]
-
Ensure the electrodes are clean and properly immersed in the electrolyte solution.
-
-
Electrochemical Polymerization:
-
Connect the electrodes to the potentiostat.
-
Perform multisweep cyclic voltammetry between a potential range of -0.4 V and 0.8 V versus the Ag/Ag+ reference electrode.[1]
-
Set the scan rate to 50 mV/s.[1]
-
Continue cycling the potential until a stable and adherent polyaniline film is formed on the working electrode. The growth of the polymer film can be observed by the increase in the peak currents in the cyclic voltammograms.
-
Protocol 2: Chemical Polymerization of Aniline in Oxalic Acid
Objective: To synthesize polyaniline powder via chemical oxidative polymerization in an oxalic acid medium.
Materials:
-
Aniline (distilled)
-
Oxalic acid
-
Ammonium persulfate
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare the Aniline-Acid Mixture:
-
Initiate Polymerization:
-
Prepare a pre-cooled 1 M solution of ammonium persulfate in deionized water.
-
Add the ammonium persulfate solution drop-wise to the aniline-acid mixture while stirring continuously. Maintain the temperature at 5 ± 1 °C.[2]
-
-
Complete Polymerization:
-
After the complete addition of the oxidant, continue stirring the reaction mixture for 3 hours to ensure complete polymerization.[2] A dark green precipitate of polyaniline will form.
-
-
Isolate and Purify the Polymer:
-
Filter the dark green precipitate using a Buchner funnel.
-
Wash the precipitate repeatedly with distilled water to remove excess acid and oxidant.[2]
-
-
Drying:
-
Dry the collected polyaniline powder in an oven at approximately 80 °C for 2 hours.[2]
-
Mandatory Visualization
Caption: Experimental workflows for electrochemical and chemical polymerization of aniline.
Caption: Simplified mechanism of electrochemical polymerization of aniline.
References
- 1. researchgate.net [researchgate.net]
- 2. krc.cecri.res.in [krc.cecri.res.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Oxalic Acid as a Doping Agent on the Conductivity of Polyaniline | Scientific Research Journal [journal.uitm.edu.my]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Aniline and Oxalic Acid in the Synthesis of Triphenylmethane Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are foundational reagents in the synthesis of a wide array of synthetic dyes. One significant class of dyes derived from aniline precursors is the triphenylmethane dyes, which are known for their brilliant and intense colors. Oxalic acid, a dicarboxylic acid, plays a crucial role in this process, not as a primary reactant in the formation of the chromophore, but as a catalyst and, most notably, as a counterion to precipitate and stabilize the final dye product. This document provides detailed application notes and experimental protocols for the synthesis of Malachite Green Oxalate, a classic triphenylmethane dye, illustrating the synergistic use of an aniline derivative (N,N-dimethylaniline) and oxalic acid.
Core Concepts
The synthesis of Malachite Green is a two-step process:
-
Condensation: An electrophilic substitution reaction where benzaldehyde reacts with N,N-dimethylaniline, an aniline derivative, in the presence of an acid catalyst to form the colorless leuco base, 4,4'-bis(dimethylamino)triphenylmethane.
-
Oxidation and Salt Formation: The leuco base is then oxidized to form the colored triphenylmethyl cation (the chromophore). Subsequently, oxalic acid is introduced to form the stable oxalate salt of the dye, Malachite Green Oxalate.
Oxalic acid's role extends beyond salt formation; its acidic nature can also contribute to the catalytic environment required for the initial condensation step.[1][2][3] Furthermore, its use in the final step allows for the isolation of the dye in a crystalline form.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of Malachite Green.
Table 1: Reaction Yields of Malachite Green Synthesis
| Molar Ratio (Benzaldehyde: N,N-Dimethylaniline) | Catalyst | Yield (%) | Reference |
| 1:2 | SnCl₄ | 42.11 | [7] |
| 1:3 | SnCl₄ | 78.20 | [7] |
| 1:5 | SnCl₄ | ~80 | [7] |
Table 2: Physicochemical and Spectroscopic Properties of Malachite Green
| Property | Value | Reference |
| Chemical Formula (Cation) | C₂₃H₂₅N₂⁺ | [4] |
| Molar Mass (Chloride Salt) | 364.911 g/mol | [4] |
| Purity of Certified Reference Material (Oxalate Salt) | 94.3 ± 1.4% m/m | [8][9] |
| Maximum Absorption (λmax) | 621 nm | [4] |
| Molar Extinction Coefficient (ε) | 10⁵ M⁻¹ cm⁻¹ | [4] |
| LD₅₀ (oral, mouse) | 80 mg/kg | [4] |
Experimental Protocols
Protocol 1: Synthesis of Leuco Malachite Green
This protocol details the condensation of benzaldehyde and N,N-dimethylaniline to form the leuco base.
Materials:
-
Benzaldehyde
-
N,N-dimethylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Steam distillation apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 35 g of N,N-dimethylaniline and 14 g of benzaldehyde.
-
Carefully add 31.5 g of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at 100°C for 24 hours.[10]
-
After cooling, make the reaction mixture alkaline with a sodium hydroxide solution.
-
Remove any unreacted benzaldehyde and N,N-dimethylaniline by steam distillation.
-
Pour the remaining mixture into 1 liter of water to precipitate the leuco base as hard granules.
-
Filter the leuco base using a Buchner funnel and wash thoroughly with water to remove any remaining alkali.
-
Dry the leuco base before proceeding to the oxidation step.
Protocol 2: Oxidation of Leuco Base and Formation of Malachite Green Oxalate
This protocol describes the oxidation of the leuco base to the colored dye and its precipitation as the oxalate salt.
Materials:
-
Leuco Malachite Green (from Protocol 1)
-
Hydrochloric Acid
-
Acetic Acid
-
Lead (IV) Oxide (PbO₂)
-
Sodium Sulfate
-
Sodium Hydroxide solution
-
Oxalic Acid (anhydrous)
-
Beakers
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a large beaker, melt 10 g of the dry leuco base by gentle heating.
-
Prepare a solution of 27 g of hydrochloric acid and 4 g of acetic acid in 2.5-3 liters of water. Add this acidic solution to the melted leuco base.
-
Prepare a thin paste of 7.5 g of pure lead (IV) oxide in a small amount of water.
-
With continuous stirring, slowly add the lead (IV) oxide paste to the leuco base solution. Continue stirring for 2 hours after the addition is complete.[10]
-
Filter off any unreacted lead (IV) oxide.
-
Heat the filtrate to boiling and add sodium sulfate to precipitate any dissolved lead as lead sulfate.
-
Filter the hot solution to remove the lead sulfate precipitate.
-
Reheat the filtrate to boiling and precipitate the carbinol base by adding a sodium hydroxide solution.
-
Filter and wash the precipitated carbinol base.
-
To form the oxalate salt, dissolve the purified carbinol base in an aqueous solution of anhydrous oxalic acid.[6]
-
Evaporate the resulting solution to dryness, preferably under vacuum, to obtain the crystalline Malachite Green Oxalate.[6]
Diagrams
Caption: Experimental workflow for the synthesis of Malachite Green Oxalate.
Caption: Simplified reaction pathway for Malachite Green Oxalate synthesis.
References
- 1. Malachite Green: Definition, Synthesis, Properties and Applications [sciencedoze.com]
- 2. Sciencemadness Discussion Board - malachite green - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. mdpi.com [mdpi.com]
- 4. Malachite green - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. US1878530A - Production of malachite green - Google Patents [patents.google.com]
- 7. journalcmpr.com [journalcmpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of malachite green oxalate and leucomalachite green reference materials certified for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols: Oxalic Acid as a Carbon Monoxide Surrogate in Aniline Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO) is a fundamental C1 building block in organic synthesis, crucial for the formation of carbonyl-containing compounds. However, its high toxicity, flammability, and the need for specialized high-pressure equipment pose significant safety and practical challenges in a laboratory setting. The use of CO surrogates, which release carbon monoxide in situ, has emerged as a safer and more convenient alternative. Among these, oxalic acid stands out as a cost-effective, stable, and environmentally benign option.[1][2][3] This document provides detailed application notes and experimental protocols for the use of oxalic acid as a CO surrogate in two key transformations involving anilines: the N-formylation to produce formanilides and the palladium-catalyzed four-component synthesis of 2-aryl quinazolinones.
Formanilides are important intermediates in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] Quinazolinones represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The methodologies presented herein offer robust and scalable approaches to these valuable compound classes, avoiding the direct handling of hazardous carbon monoxide gas.
Decomposition of Oxalic Acid to Carbon Monoxide
The utility of oxalic acid as a CO surrogate stems from its thermal decomposition. Theoretical studies suggest that the unimolecular decomposition of oxalic acid can proceed through a concerted transition state to produce carbon monoxide, carbon dioxide, and water.[4] This decomposition is typically achieved at elevated temperatures, often in the presence of a catalyst, to generate CO in situ for subsequent reactions.
Caption: Thermal decomposition of oxalic acid.
Application 1: Manganese-Catalyzed N-Formylation of Anilines
This protocol details the synthesis of formanilides through the N-formylation of anilines using oxalic acid as the carbon monoxide surrogate, catalyzed by a manganese salt. This method provides a safe and efficient route to a variety of formanilides in moderate to excellent yields.[1][2][3]
Experimental Protocol: Synthesis of N-phenylformamide
Materials:
-
Aniline
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O)
-
Oxalic acid dihydrate ((COOH)₂·2H₂O)
-
Dimethylformamide (DMF)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 equiv., 0.53 mmol), MnCl₂·4H₂O (5 mol %), Na₂CO₃·H₂O (2.0 equiv.), and (COOH)₂·2H₂O (6.0 equiv.).
-
Add DMF (1.0 mL) to the flask.
-
Flush the flask with nitrogen gas.
-
Heat the reaction mixture to 130 °C and stir for 20 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-phenylformamide.
Data Presentation: Scope of Manganese-Catalyzed N-Formylation of Anilines
| Entry | Aniline Derivative | Yield (%) |
| 1 | Aniline | 98 |
| 2 | 4-Methylaniline | 96 |
| 3 | 4-Methoxyaniline | 95 |
| 4 | 4-Chloroaniline | 85 |
| 5 | 4-Bromoaniline | 82 |
| 6 | 4-Nitroaniline | 75 |
| 7 | 2-Methylaniline | 92 |
| 8 | 3-Methoxyaniline | 94 |
Reaction conditions: Aniline derivative (1 equiv.), MnCl₂·4H₂O (5 mol %), Na₂CO₃·H₂O (2 equiv.), (COOH)₂·2H₂O (6 equiv.), DMF (1 mL), 130 °C, 20 h, under N₂ atmosphere. Yields are for the isolated product.[5]
Proposed Reaction Pathway
Caption: Proposed pathway for N-formylation.
Application 2: Palladium-Catalyzed Four-Component Synthesis of 2-Aryl Quinazolinones
This protocol describes a heterogeneous palladium-catalyzed, one-pot, four-component synthesis of 2-aryl quinazolinones from 2-iodoanilines, aryl iodides, ammonium carbamate (as an ammonia surrogate), and oxalic acid (as a dual carbon monoxide and C-atom surrogate).[5] This tandem double carbonylation approach provides a highly efficient and atom-economical route to a diverse range of quinazolinone derivatives.
Experimental Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one
Materials:
-
2-Iodoaniline
-
Iodobenzene
-
Ammonium carbamate
-
Oxalic acid
-
Palladium on carbon (Pd/C, 10 wt%)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a sealed reaction vessel, combine 2-iodoaniline (1.0 equiv.), iodobenzene (1.2 equiv.), ammonium carbamate (2.0 equiv.), oxalic acid (3.0 equiv.), Pd/C (5 mol %), and K₂CO₃ (2.0 equiv.).
-
Add DMF as the solvent.
-
Seal the vessel and flush with nitrogen gas.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst (Pd/C).
-
Dilute the filtrate with water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Scope of 2-Aryl Quinazolinone Synthesis
| Entry | 2-Iodoaniline Derivative | Aryl Iodide | Product | Yield (%) |
| 1 | 2-Iodoaniline | Iodobenzene | 2-Phenylquinazolin-4(3H)-one | 85 |
| 2 | 2-Iodo-4-methylaniline | Iodobenzene | 6-Methyl-2-phenylquinazolin-4(3H)-one | 82 |
| 3 | 2-Iodoaniline | 4-Iodotoluene | 2-(p-Tolyl)quinazolin-4(3H)-one | 88 |
| 4 | 2-Iodo-4-chloroaniline | 4-Iodotoluene | 6-Chloro-2-(p-tolyl)quinazolin-4(3H)-one | 78 |
| 5 | 2-Iodoaniline | 4-Iodoanisole | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 86 |
Reaction conditions: 2-Iodoaniline derivative (1.0 equiv.), aryl iodide (1.2 equiv.), ammonium carbamate (2.0 equiv.), oxalic acid (3.0 equiv.), Pd/C (5 mol %), K₂CO₃ (2.0 equiv.), DMF, 120 °C, 24 h, under N₂ atmosphere. Yields are for the isolated product.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for quinazolinone synthesis.
Conclusion
The use of oxalic acid as a carbon monoxide surrogate provides a practical and safer approach for the carbonylation of anilines. The detailed protocols for the manganese-catalyzed N-formylation and the palladium-catalyzed four-component synthesis of 2-aryl quinazolinones demonstrate the versatility and efficiency of this methodology. These procedures are highly valuable for researchers in organic synthesis and drug development, enabling the synthesis of important nitrogen-containing heterocycles without the need for hazardous gaseous carbon monoxide. The provided data and reaction pathways offer a solid foundation for further exploration and application of this green chemical transformation.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using Aniline and Oxalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aniline and oxalic acid are fundamental building blocks in organic chemistry, serving as versatile precursors for a wide array of pharmaceutical intermediates. Their reactivity allows for the synthesis of diverse structures, including anilides, formanilides, and oxalamides, which are pivotal in the development of various therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from these starting materials. The protocols emphasize efficient methodologies, including a novel approach utilizing oxalic acid as a safe carbon monoxide (CO) surrogate for formylation reactions.[3][4]
Application Note 1: N-Formylation of Anilines using Oxalic Acid as a CO Surrogate
Formanilides are crucial intermediates in the synthesis of nitrogen-bridged heterocycles, quinolone antibiotics, and cancer chemotherapeutic agents.[3] Traditionally, their synthesis involves the use of carbon monoxide gas, which poses significant handling and safety challenges. A modern and safer approach employs oxalic acid as an in situ source of CO.[4] Recent advancements have demonstrated a manganese-catalyzed N-formylation of aniline using oxalic acid dihydrate, offering an efficient and safe alternative.[3]
Quantitative Data Summary
The following table summarizes the optimized conditions and yield for the manganese-catalyzed N-formylation of aniline to produce N-phenylformamide.
| Parameter | Value | Reference |
| Starting Material | Aniline (1a) | [3] |
| Catalyst | MnCl₂·4H₂O (5 mol %) | [3][4] |
| CO Surrogate | (COOH)₂·2H₂O (6 equiv) | [3][4] |
| Base | Na₂CO₃·H₂O (2 equiv) | [3] |
| Solvent | Dimethylformamide (DMF) | [3][4] |
| Temperature | 130 °C | [3][4] |
| Reaction Time | 20 hours | [3] |
| Atmosphere | Nitrogen | [3][4] |
| Product | N-phenylformamide | [3] |
| Yield | 98% | [3] |
Experimental Protocol: Synthesis of N-phenylformamide
This protocol is based on the manganese-catalyzed N-formylation of aniline.[3]
Materials:
-
Aniline (1 equivalent)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O, 5 mol %)
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O, 2 equivalents)
-
Oxalic acid dihydrate ((COOH)₂·2H₂O, 6 equivalents)
-
Dimethylformamide (DMF, 1 mL per 1 equiv of aniline)
-
Reaction vessel (e.g., Schlenk tube)
-
Nitrogen gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry reaction vessel, add aniline (1 equiv), MnCl₂·4H₂O (5 mol %), Na₂CO₃·H₂O (2 equiv), and (COOH)₂·2H₂O (6 equiv).
-
Add DMF (1 mL) to the vessel.
-
Seal the vessel and purge with nitrogen gas.
-
Place the reaction vessel in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 20 hours under a nitrogen atmosphere.
-
After 20 hours, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude N-phenylformamide via column chromatography or recrystallization to obtain a pale brown solid.
-
Confirm the product identity and purity using HRMS, IR, and NMR spectroscopy.[3]
Application Note 2: Direct Synthesis of Oxanilide
Oxanilide (diphenyloxamide) is another valuable intermediate that can be synthesized directly from aniline and oxalic acid. A patented process describes a high-yield method that utilizes azeotropic distillation to remove water, driving the reaction to completion at a relatively low temperature.[5] This method avoids the high temperatures and low yields associated with classical approaches.[5]
Logical Workflow for Oxanilide Synthesis
Caption: Workflow for the synthesis of oxanilide via azeotropic distillation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Ratio | 2 mols Aniline : 1 mol Oxalic Acid Dihydrate | [5] |
| Solvent | Inert solvent-diluent (for azeotropic removal of water) | [5] |
| Temperature | 125-135 °C | [5] |
| Key Process | Azeotropic removal of 4 mols of water | [5] |
| Product | Oxanilide | [5] |
| Yield | ~90% | [5] |
Experimental Protocol: Synthesis of Oxanilide
This protocol is adapted from the process described in US Patent 2,739,983.[5]
Materials:
-
Aniline (2 moles)
-
Oxalic acid dihydrate (1 mole)
-
Inert, water-immiscible solvent (e.g., toluene, xylene)
-
Distillation apparatus with a Dean-Stark trap or similar setup for azeotropic water removal
Procedure:
-
Set up the distillation apparatus.
-
Charge the distillation flask with the inert solvent-diluent, aniline (2 mols), and oxalic acid dihydrate (1 mol).
-
Heat the mixture to gently reflux (approximately 100-110 °C) to begin the azeotropic removal of water.
-
Gradually increase the temperature to 125-135 °C.
-
Continue heating and collecting the water azeotrope until the theoretical amount of water (4 moles, combining water of hydration and water of reaction) has been removed.
-
Once the reaction is complete, cool the reaction mixture to room temperature. The oxanilide product will precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any residual aniline.
-
Dry the purified oxanilide. The resulting product is typically obtained in high purity (~90% yield).[5]
Overview of Synthetic Pathways
Aniline and oxalic acid can react to form several important pharmaceutical intermediates. The specific product is determined by the reaction conditions, stoichiometry, and catalysts used.
Caption: Key pharmaceutical intermediates derived from aniline and oxalic acid.
References
- 1. ELEMENTAL CHEMISTRY: Synthesis of acetanilide paracetamol phenacetin [elementalchemistry.in]
- 2. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 3. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2739983A - Process of preparing oxanilide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Aniline Oxalate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of aniline oxalate.
Troubleshooting Guide
Low or No Yield
Q: My reaction has produced a very low yield or no aniline oxalate precipitate. What are the possible causes?
A: Several factors can contribute to a low or nonexistent yield. Consider the following:
-
Purity of Reactants: The purity of both aniline and oxalic acid is crucial. Aniline is susceptible to oxidation and can darken over time, indicating the presence of impurities that can interfere with the reaction.[1] It is recommended to use freshly distilled aniline or aniline that has been properly stored under an inert atmosphere. Oxalic acid should be of high purity and, if using the dihydrate, its water content should be accounted for in stoichiometric calculations.
-
Incorrect Stoichiometry: Aniline and oxalic acid react in a 2:1 molar ratio to form aniline oxalate. Ensure your calculations for the molar equivalents of each reactant are accurate. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.
-
Inadequate Mixing: If the reactants are not thoroughly mixed, the reaction may be incomplete. Ensure efficient stirring throughout the reaction.
-
Suboptimal Temperature: While the reaction is typically performed at or below room temperature to promote crystallization, excessively low temperatures might hinder the initial reaction rate. Conversely, high temperatures can increase the solubility of aniline oxalate and prevent its precipitation.
-
Solvent Issues: The choice of solvent is critical. A solvent in which aniline and oxalic acid are soluble but aniline oxalate is insoluble is ideal for precipitating the product. If the product remains dissolved, the solvent is likely too polar.
Discolored Product
Q: The aniline oxalate crystals I've obtained are not white; they have a yellowish or brownish tint. What causes this and how can I fix it?
A: Discoloration of the product is a common issue, often stemming from:
-
Oxidized Aniline: The primary cause of a colored product is the use of oxidized aniline.[1] Aniline is prone to air oxidation, forming colored impurities.
-
Side Reactions: At elevated temperatures, side reactions such as the formation of oxanilide can occur, which may also impart color to the product.[2]
-
Contamination: Contamination from the reaction vessel or stirring apparatus can also lead to discoloration.
Solution:
-
Purify the Aniline: Before the synthesis, distill the aniline, preferably under reduced pressure, to remove colored impurities.[1]
-
Recrystallization: The most effective method to purify the final product and remove color is recrystallization. A suitable solvent would be one in which aniline oxalate has low solubility at low temperatures and high solubility at higher temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.
Purification Challenges
Q: I'm having difficulty purifying my aniline oxalate. What are the best practices?
A: Effective purification is key to obtaining high-purity aniline oxalate.
-
Washing: After filtration, wash the crystals with a cold, non-polar solvent in which aniline oxalate is insoluble, such as diethyl ether or cold ethanol, to remove any residual soluble impurities.
-
Recrystallization: As mentioned, recrystallization is a powerful purification technique. The choice of solvent is critical. You may need to perform a solvent screen to find the optimal system for your specific impurities.
-
Drying: Ensure the purified crystals are thoroughly dried to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a gentle temperature to avoid decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reactant ratio for aniline oxalate synthesis?
A1: The stoichiometry for the reaction between aniline and oxalic acid to form aniline oxalate is 2 moles of aniline to 1 mole of oxalic acid. While a slight excess of one reactant can sometimes be used to drive a reaction to completion, it is generally recommended to use a close to stoichiometric ratio to minimize purification challenges.
Q2: What is the ideal temperature for the synthesis?
A2: The formation of aniline oxalate is an exothermic acid-base reaction. It is typically carried out at or below room temperature to facilitate the precipitation of the product, as its solubility increases with temperature. Cooling the reaction mixture in an ice bath after mixing the reactants can often improve the yield of the precipitate.
Q3: What solvent should I use for the synthesis?
A3: The ideal solvent is one in which the reactants (aniline and oxalic acid) are soluble, but the product (aniline oxalate) is insoluble. This allows for the direct precipitation of the product from the reaction mixture. Common solvents to consider include diethyl ether, ethanol, or mixtures of polar and non-polar solvents. A solvent screen may be necessary to find the optimal choice for your specific conditions.
Q4: How can I confirm the identity and purity of my synthesized aniline oxalate?
A4: Several analytical techniques can be used:
-
Melting Point Analysis: Pure aniline oxalate has a distinct melting point. Comparing the melting point of your product to the literature value can provide a good indication of purity.
-
Spectroscopy: Infrared (IR) spectroscopy can be used to identify the characteristic functional groups of the oxalate and anilinium ions. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure.
-
Elemental Analysis: This technique can determine the elemental composition (carbon, hydrogen, nitrogen, oxygen) of your product, which can be compared to the theoretical values for aniline oxalate.
Data Presentation
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Expected Trend |
| Temperature | 0-5 °C | High | 25-30 °C | Moderate | Lower temperatures generally favor higher yields due to decreased product solubility. |
| Aniline:Oxalic Acid Ratio | 2:1 (Stoichiometric) | High | 1:1 | Low | A stoichiometric ratio is expected to provide the highest yield. |
| Solvent | Diethyl Ether | High | Ethanol | Moderate | A less polar solvent where the product is less soluble is expected to give a higher yield of precipitate. |
| Aniline Purity | Freshly Distilled | High | Aged, Discolored | Low | Impurities in aniline can interfere with the reaction and reduce the yield. |
Experimental Protocols
General Protocol for the Synthesis of Aniline Oxalate
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Aniline (freshly distilled)
-
Oxalic acid dihydrate
-
Diethyl ether (or another suitable solvent)
Procedure:
-
In a clean Erlenmeyer flask, dissolve a calculated amount of oxalic acid dihydrate in a minimal amount of a suitable solvent (e.g., ethanol).
-
In a separate beaker, dissolve the stoichiometric amount (2 molar equivalents) of freshly distilled aniline in the same solvent.
-
Slowly add the aniline solution to the oxalic acid solution with constant stirring. The addition should be done at room temperature or in an ice bath to control the exothermic reaction.
-
Upon mixing, a white precipitate of aniline oxalate should form.
-
Continue stirring the mixture for a period (e.g., 30 minutes) to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol for Recrystallization of Aniline Oxalate
Materials:
-
Crude aniline oxalate
-
A suitable recrystallization solvent (e.g., ethanol, ethanol/water mixture)
Procedure:
-
Place the crude aniline oxalate in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of pure crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the pure crystals thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis and purification of aniline oxalate.
Caption: Troubleshooting logic for common issues in aniline oxalate synthesis.
References
Technical Support Center: N-Formylation of Aniline with Oxalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxalic acid for the N-formylation of aniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between aniline and oxalic acid under formylation conditions?
The primary desired product is N-phenylformamide, also known as formanilide. This reaction typically proceeds with high efficiency, especially when catalyzed.[1][2]
Q2: What are the potential side products in this reaction?
The most significant side product is oxanilide (N,N'-diphenyloxamide).[3] Under certain conditions, decomposition of the desired formanilide product may also occur, particularly at elevated temperatures.[4]
Q3: How is the formylating agent generated from oxalic acid?
Oxalic acid can serve as a carbon monoxide (CO) surrogate in the presence of a suitable catalyst, such as manganese compounds.[1][2][4] Alternatively, oxalic acid can decarboxylate to produce formic acid, which is a known formylating agent.[5][6]
Q4: What are the typical reaction conditions for the N-formylation of aniline with oxalic acid?
Successful N-formylation has been reported using a manganese catalyst (e.g., MnCl₂·4H₂O) in a solvent like DMF at temperatures around 130°C. The reaction often includes a base, such as sodium carbonate.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Formanilide | - Inactive catalyst- Incorrect reaction temperature- Insufficient reaction time- Presence of excess water | - Ensure the catalyst is active and used in the correct molar percentage.- Optimize the reaction temperature; temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to product decomposition.[4]- Monitor the reaction progress using TLC to determine the optimal reaction time.- While oxalic acid dihydrate can be used, ensure the solvent is dry to favor formylation. |
| Presence of a High-Melting Point, Insoluble White Solid in the Product | - Formation of oxanilide as a major side product. | - This is likely oxanilide. Its formation is favored by higher temperatures and a 2:1 molar ratio of aniline to oxalic acid.[3] To minimize its formation, use a molar excess of the formylating agent precursor (oxalic acid) relative to aniline and maintain the recommended reaction temperature for formanilide synthesis.- Purify the desired formanilide by recrystallization or column chromatography. |
| Product is a Dark Oil or Tar-Like Substance | - Decomposition of starting materials or product at excessively high temperatures.- Polymerization of aniline. | - Carefully control the reaction temperature. Do not exceed the recommended temperature for the specific protocol.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. |
| Incomplete Consumption of Aniline | - Insufficient amount of oxalic acid- Short reaction time | - Use a stoichiometric excess of oxalic acid to ensure complete conversion of aniline.- Increase the reaction time and monitor by TLC until all the aniline has been consumed. |
Experimental Protocols
Protocol for Manganese-Catalyzed N-Formylation of Aniline
This protocol is adapted from a reported procedure for the synthesis of formanilide using oxalic acid as a CO surrogate.[1]
Materials:
-
Aniline
-
Oxalic acid dihydrate
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O)
-
Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1 equivalent), oxalic acid dihydrate (6 equivalents), manganese(II) chloride tetrahydrate (5 mol %), and sodium carbonate monohydrate (2 equivalents).
-
Add dry DMF as the solvent.
-
Flush the flask with nitrogen gas for 5-10 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 130°C with vigorous stirring.
-
Maintain the reaction at this temperature for 20 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude formanilide by column chromatography or recrystallization.
Reaction Pathways and Troubleshooting Workflow
Caption: Reaction pathways in the N-formylation of aniline with oxalic acid.
Caption: Troubleshooting workflow for the N-formylation of aniline.
References
- 1. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2739983A - Process of preparing oxanilide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. chemistnotes.com [chemistnotes.com]
Technical Support Center: Purifying Aniline Oxalate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of aniline oxalate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the recrystallization of aniline oxalate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Aniline oxalate does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. The solvent is not hot enough. 3. Incorrect solvent is being used. | 1. Add small portions of hot solvent until the solid dissolves. 2. Ensure the solvent is at or near its boiling point. 3. Verify that an appropriate solvent such as 50% ethanol or water is being used. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is cooling too quickly. 3. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration of the aniline oxalate and allow it to cool again. 2. Allow the solution to cool to room temperature slowly, then place it in an ice bath.[1] 3. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[1] |
| An oil forms instead of crystals ("oiling out"). | 1. The boiling point of the solvent is higher than the melting point of the aniline oxalate (150°C). 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Re-heat the solution and add more solvent to lower the saturation point. 2. Allow the solution to cool more slowly. 3. Consider pre-purification steps if the starting material is highly impure. |
| Low yield of purified crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent in which they are soluble at that temperature. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Use a heated funnel or pre-heat the filtration apparatus. Minimize the amount of solvent used. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | 1. Presence of colored impurities from the starting aniline. Aniline can oxidize and form colored by-products. 2. Thermal decomposition of aniline oxalate. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Avoid heating the solution above the decomposition temperature of aniline oxalate (175°C).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing aniline oxalate?
A1: The choice of solvent depends on the desired purity and yield. Aniline oxalate has good solubility in hot water and 50% ethanol, with significantly lower solubility at colder temperatures, making them suitable for recrystallization.[2] It is very soluble in acetone and absolute ethanol, and insoluble in diethyl ether.[2]
Q2: How much solvent should I use for the recrystallization?
A2: You should use the minimum amount of hot solvent required to completely dissolve the aniline oxalate. Adding too much solvent will result in a lower yield of crystals upon cooling.[3] A good starting point is to add solvent portion-wise to the heated aniline oxalate until it all dissolves.
Q3: My aniline oxalate is decomposing during the process. What am I doing wrong?
A3: Aniline oxalate decomposes at 175°C.[2] Ensure that your heating source is not exceeding this temperature. If you are using a high-boiling point solvent, this could be a contributing factor.
Q4: Can I reuse the mother liquor?
A4: Yes, the mother liquor will contain dissolved aniline oxalate. You can concentrate the mother liquor by evaporating some of the solvent and then cooling it to obtain a second crop of crystals. However, be aware that this second crop may be less pure than the first.
Q5: What are the common impurities in aniline oxalate?
A5: Impurities in aniline oxalate often originate from the aniline used in its preparation. These can include unreacted precursors, by-products from the synthesis of aniline, and oxidation products like p-benzoquinone.[4]
Quantitative Data
The solubility of aniline oxalate in water and 50% ethanol at various temperatures is summarized below. This data is critical for planning a successful recrystallization.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Water | 0 | 0.748[2] |
| Water | 16.5 | 1.542[2] |
| Water | 50 | 3.01[2] |
| 50% Ethanol | 0 | 0.43[2] |
| 50% Ethanol | 20.5 | 0.748[2] |
| 50% Ethanol | 50 | 2.93[2] |
Experimental Protocols
Detailed Methodology for Recrystallization of Aniline Oxalate
-
Solvent Selection : Based on the solubility data, 50% ethanol or water are good choices for recrystallization.
-
Dissolution : Place the crude aniline oxalate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring). Continue adding small portions of the hot solvent until all the aniline oxalate has dissolved.
-
Decolorization (if necessary) : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration : If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying : Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of aniline oxalate (150°C).
Visualizations
Experimental Workflow for Aniline Oxalate Recrystallization
Caption: Workflow for the recrystallization of aniline oxalate.
Troubleshooting Logic for Aniline Oxalate Recrystallization
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Managing Aniline Degradation in Acidic Reaction Conditions
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing aniline degradation during experiments conducted under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my aniline-containing reaction mixture turning dark brown or black under acidic conditions?
A1: The discoloration you are observing is a common indicator of aniline degradation, specifically oxidation and subsequent polymerization. In acidic media, especially in the presence of oxidizing agents (including atmospheric oxygen), aniline can oxidize to form various colored intermediates and ultimately polymerize into products like polyaniline (PANI), which is often dark green or black.[1][2][3] This process is complex and can lead to a mixture of byproducts, including quinones and azobenzenes.[2][4]
Q2: What are the primary factors that accelerate aniline degradation in acidic media?
A2: Several factors can promote the degradation of aniline:
-
Presence of Oxidants: Strong oxidizing agents (e.g., persulfates, permanganates, nitric acid) will rapidly degrade aniline.[2] Even dissolved oxygen can contribute to slower, long-term degradation.
-
Low pH: While aniline is more stable in strongly acidic (e.g., pH < 2) versus weakly acidic conditions, the presence of an oxidant in any acidic medium can initiate degradation.[5][6] The anilinium ion, prevalent at low pH, is less susceptible to initial oxidation than neutral aniline, but once oligomers form, polymerization can proceed rapidly.[6]
-
Elevated Temperature: The rate of degradation reactions increases significantly with higher temperatures.[5][7]
-
Exposure to Light: Aniline is photosensitive and will darken upon exposure to light and air, indicating degradation.[3][8]
Q3: How can I minimize aniline degradation during my reaction?
A3: To maintain the stability of aniline in your reaction, consider the following strategies:
-
Use a Protecting Group: For reactions involving electrophilic substitution on the aromatic ring, protecting the amine group via acetylation is a highly effective strategy. Reacting aniline with acetyl chloride converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group.[9] This prevents over-reaction and polymerization. The acetyl group can be easily removed later via hydrolysis with a base.[9]
-
Inert Atmosphere: Running your reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize oxidation from atmospheric oxygen.
-
Control Temperature: Maintain the lowest practical temperature for your reaction to slow the rate of degradation.
-
Limit Light Exposure: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.[3]
-
Reagent Purity: Use freshly distilled or high-purity aniline, as impurities from prolonged storage can catalyze degradation.
Q4: What are the implications of aniline degradation in the context of drug development?
A4: The aniline moiety is a common structural component in many drug candidates. However, it can present significant challenges. In the body, anilines are susceptible to metabolic oxidation by liver enzymes, which can produce toxic or mutagenic metabolites.[10][11] This metabolic instability can lead to adverse side effects and reduced drug efficacy.[10] Therefore, drug development professionals often seek to replace the aniline group with more stable bioisosteres or modify its electronic properties to block metabolic oxidation pathways.[11][12]
Q5: How should I store aniline and its derivatives to ensure stability?
A5: For optimal stability, aniline should be stored at a cool temperature (e.g., 4°C) in a tightly sealed, amber-colored container to protect it from light and air.[3] Storing under an inert gas can further prolong its shelf life. Avoid storing near strong acids or oxidizing agents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid color change to dark brown/black upon adding acid or oxidant. | Rapid oxidation and polymerization of aniline. | 1. Cool the reaction to 0°C before and during reagent addition. 2. Add reagents slowly. 3. Ensure an inert atmosphere. 4. Consider protecting the amine group with acetylation before proceeding.[9] |
| Low yield of desired product and formation of insoluble precipitate. | Polymerization of aniline is consuming the starting material. | 1. Protect the aniline amine group. 2. Use a less aggressive oxidizing agent or a lower concentration. 3. Lower the reaction temperature.[7] |
| Reaction works initially but fails upon scale-up. | Exothermic nature of aniline oxidation is causing thermal runaway on a larger scale. | 1. Monitor internal reaction temperature carefully. 2. Implement more efficient cooling. 3. Use a semi-batch process (slow addition of a limiting reagent). |
| Formation of multiple, difficult-to-separate byproducts. | Non-selective oxidation or side reactions (e.g., poly-halogenation). | 1. Protect the amine to control its directing effect and reactivity. 2. Use milder, more selective reagents. 3. Optimize stoichiometry to avoid excess reagents that could cause side reactions. |
Experimental Protocols
Protocol 1: Monitoring Aniline Degradation via RP-HPLC
This protocol provides a general method for quantifying aniline and its primary degradation products.
1. Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or UV detector.[13]
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of methanol and an acetate or phosphate buffer (e.g., 10-25 mM, pH 5-7).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 254 nm for general detection or 270-280 nm for aniline and phenolic byproducts.[13]
-
Column Temperature: 30°C.[14]
2. Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting into a large volume of cold mobile phase to stop further degradation.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and quantify aniline and its degradation products by comparing retention times and UV spectra with previously run analytical standards. Common degradation products to look for include p-aminophenol, nitrobenzene, and various oligomers.[7][13]
Protocol 2: Acetylation of Aniline for Protection in Acidic Media
This protocol describes the protection of aniline's amino group before performing reactions in acidic conditions.[9]
1. Materials:
-
Aniline
-
Acetyl chloride or Acetic anhydride
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard laboratory glassware
-
Magnetic stirrer
2. Procedure:
-
Dissolve aniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. A white precipitate of pyridinium hydrochloride may form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the aniline is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield acetanilide.
-
The resulting acetanilide can now be used in subsequent acidic reactions. The protecting group can be removed post-reaction by heating with aqueous acid or base.
Visualizations
Caption: Aniline oxidation and polymerization pathway in acidic conditions.
Caption: A logical workflow for troubleshooting aniline degradation.
Caption: Experimental workflow for using a protecting group strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 9. m.youtube.com [m.youtube.com]
- 10. cresset-group.com [cresset-group.com]
- 11. news.umich.edu [news.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction parameters for oxanilide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for oxanilide synthesis.
Troubleshooting Guide
Issue 1: Low Product Yield
Q1: My oxanilide synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yield in oxanilide synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reactant Quality: Ensure the purity of your starting materials, aniline and oxalic acid (or its dihydrate). Impurities can lead to side reactions and reduce the yield of the desired product.
-
Molar Ratio: A common protocol involves a 2:1 molar ratio of aniline to oxalic acid dihydrate.[1] Verify your calculations and measurements to ensure the correct stoichiometry.
-
Water Removal: The formation of oxanilide from aniline and oxalic acid generates water. Efficient removal of this water is crucial to drive the reaction to completion. Classical methods often suffered from low yields due to inadequate water removal.[1]
Optimization Strategies:
-
Azeotropic Distillation: Employing an inert solvent that forms an azeotrope with water is a highly effective method to remove it from the reaction mixture. o-Dichlorobenzene is a preferred solvent for this purpose.[1] This technique allows for a lower reaction temperature and can significantly improve the yield to around 90%.[1]
-
Temperature Control: While older methods used high temperatures (around 180°C), more modern approaches with azeotropic distillation operate at lower temperatures, typically in the range of 125-135°C.[1] Overly high temperatures can lead to degradation of reactants or products.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress, for instance, by measuring the amount of water collected during azeotropic distillation. The theoretical amount of water should be collected for the reaction to be complete.[1]
Issue 2: Product Impurity
Q2: The synthesized oxanilide is impure. What are the likely impurities and how can I purify the product?
A2: Impurities in oxanilide synthesis can include unreacted starting materials and byproducts from side reactions.
Common Impurities:
-
Unreacted aniline
-
Unreacted oxalic acid
-
Side products from the degradation of reactants at high temperatures.
Purification Methods:
-
Leaching/Washing: The crude product can be purified by washing with solvents that dissolve the impurities but not the oxanilide. Solvents like alcohol and benzene have been used for this purpose.[1]
-
Recrystallization: For higher purity, recrystallization from a suitable solvent is recommended. Toluene has been shown to be an effective solvent for recrystallizing oxanilide.[2]
-
Filtration and Drying: After purification, the oxanilide should be isolated by filtration, washed with a suitable solvent, and then dried thoroughly.[1]
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for oxanilide synthesis?
A: Inert, high-boiling point solvents are generally recommended. o-Dichlorobenzene is a preferred choice due to its commercial availability and effectiveness in azeotropic removal of water.[1] Other inert solvents that can be used include toluene and cyclohexane.[2]
Q: What is the optimal reaction temperature?
A: The optimal temperature depends on the chosen method. For the improved process utilizing azeotropic distillation, a temperature range of 125-135°C is recommended.[1] Older methods without efficient water removal required higher temperatures, around 180°C.[1]
Q: Can a catalyst be used to improve the reaction?
A: While the direct reaction between aniline and oxalic acid can proceed without a catalyst, catalysis is a potential area for optimization. Research on related anilide synthesis has shown that P(III) and Si(IV) compounds can act as effective catalysts, allowing for milder reaction conditions and near-quantitative yields.[3] The use of Lewis acids has also been noted in reactions involving dialkyl oxalates.[2]
Q: How can I monitor the progress of the reaction?
A: When using azeotropic distillation, the most straightforward way to monitor the reaction is by collecting and measuring the volume of water removed. The reaction is complete when the theoretical amount of water has been collected.[1]
Data Presentation
Table 1: Comparison of Oxanilide Synthesis Methods
| Parameter | Classical Method | Improved Method (with Azeotropic Distillation) |
| Reactants | Aniline, Oxalic Acid | Aniline, Oxalic Acid Dihydrate |
| Molar Ratio (Aniline:Oxalic Acid) | 2:1 | 2:1 |
| Solvent | None or high-boiling cresol | Inert solvent (e.g., o-dichlorobenzene) |
| Temperature | ~180-200°C[1] | 125-135°C[1] |
| Key Feature | High-temperature distillation | Azeotropic removal of water |
| Reported Yield | Low[1] | ~90%[1] |
| Purification | Leaching with alcohol, benzene[1] | Filtration, washing, and drying[1] |
Experimental Protocols
Detailed Methodology for Oxanilide Synthesis via Azeotropic Distillation
This protocol is based on an improved method for oxanilide synthesis, designed for high yield and purity.[1]
Materials:
-
Aniline (2 moles)
-
Oxalic acid dihydrate (1 mole)
-
o-Dichlorobenzene (as an inert solvent)
-
Reaction flask equipped with a Dean-Stark trap and condenser
Procedure:
-
Reactant Setup: In a reaction flask, combine 2 molar equivalents of aniline and 1 molar equivalent of oxalic acid dihydrate with a suitable volume of o-dichlorobenzene.
-
Heating and Water Removal: Heat the mixture to a temperature of 125-135°C. The o-dichlorobenzene will form an azeotrope with the water of hydration from the oxalic acid and the water formed during the reaction.
-
Monitor Progress: Collect the water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (4 moles per mole of oxalic acid dihydrate) has been collected.
-
Cooling and Precipitation: Once the reaction is complete, cool the reaction mixture. The oxanilide product will precipitate out of the solvent.
-
Isolation: Isolate the precipitated oxanilide by filtration.
-
Washing and Drying: Wash the collected solid with a suitable solvent (e.g., toluene or alcohol) to remove any remaining impurities. Dry the purified oxanilide.
Visualizations
Caption: Experimental workflow for high-yield oxanilide synthesis.
Caption: Troubleshooting guide for low oxanilide yield.
References
Technical Support Center: Reaction Kinetics of Aniline and Oxalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effect of solvents on the reaction kinetics between aniline and oxalic acid.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Reaction Rates
-
Question: My calculated rate constants for the reaction between aniline and oxalic acid vary significantly between trials, even under what I believe are identical conditions. What could be causing this?
-
Answer: Inconsistent reaction rates are a common issue in kinetic studies. Several factors could be contributing to this problem:
-
Temperature Fluctuations: Small variations in temperature can have a significant impact on the reaction rate. Ensure your reaction vessel is in a thermostatically controlled bath with stable temperature regulation (±0.1°C).
-
Purity of Reagents: The purity of aniline, oxalic acid, and the solvent is crucial. Impurities can act as catalysts or inhibitors, leading to variable rates. Use freshly distilled aniline and high-purity oxalic acid and solvents.
-
Moisture Content: Traces of water in organic solvents can alter the solvent polarity and participate in the reaction, affecting the kinetics. Ensure your solvents are appropriately dried before use, especially non-polar aprotic solvents.
-
Inaccurate Concentration Preparation: Precisely prepare all solutions. Use calibrated volumetric flasks and pipettes to minimize concentration errors.
-
Mixing Inconsistencies: The point of mixing is time zero. Ensure rapid and consistent mixing of the reactants in each experiment to have a well-defined starting point.
-
Issue 2: Difficulty in Monitoring the Reaction Progress
-
Question: I am unable to get a clear and consistent signal change to monitor the progress of the reaction using UV-Vis spectrophotometry. What are some potential solutions?
-
Answer: Spectrophotometric monitoring can be challenging if the spectral changes are minimal or if there are interfering species. Consider the following:
-
Wavelength Selection: Scan the full UV-Vis spectrum of the reactants and expected products to identify the wavelength of maximum absorbance change (λmax). This will provide the highest sensitivity.
-
Reactant Concentration: The initial concentrations of aniline and oxalic acid might be too high or too low. If the absorbance is too high (above ~1.5), dilute your samples. If the change is too small, you may need to increase the concentrations, as long as it doesn't lead to solubility issues or unwanted side reactions.
-
Solvent Interference: The solvent itself might absorb at the analytical wavelength. Always use the pure solvent as a blank to zero the spectrophotometer.
-
Alternative Monitoring Techniques: If spectrophotometry is not suitable, consider other methods:
-
Conductivity: The reaction between an amine and a carboxylic acid can lead to the formation of ions, causing a change in the electrical conductivity of the solution. This can be a sensitive method for monitoring the reaction rate.
-
Titration: At specific time intervals, you can take an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution). The concentration of unreacted acid or amine can then be determined by titration.
-
-
Issue 3: Unexpected Side Reactions or Product Formation
-
Question: I am observing the formation of a precipitate or a color change that is not consistent with the expected product of the aniline and oxalic acid reaction. What could be happening?
-
Answer: The formation of unexpected products suggests the occurrence of side reactions. Here are some possibilities:
-
Oxidation of Aniline: Aniline is susceptible to oxidation, which can be catalyzed by impurities or exposure to air, leading to colored byproducts. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Participation: Some solvents may not be inert and could react with the starting materials or intermediates. For example, protic solvents can participate in acid-base equilibria.
-
Decomposition: At higher temperatures, oxalic acid can decompose. Ensure your reaction temperature is appropriate for the stability of all reactants.
-
Insoluble Salt Formation: The product of the reaction, an anilinium oxalate salt, might have limited solubility in certain non-polar solvents, leading to precipitation.
-
Frequently Asked Questions (FAQs)
-
Question: What is the expected product of the reaction between aniline and oxalic acid?
-
Answer: The reaction between aniline (a weak base) and oxalic acid (a dicarboxylic acid) is an acid-base reaction that forms anilinium oxalate, a salt.
-
Question: How does the polarity of the solvent generally affect the reaction rate between an amine and a carboxylic acid?
-
Answer: The effect of solvent polarity on the reaction rate depends on the mechanism and the polarity of the transition state compared to the reactants. For a reaction that proceeds through a more polar transition state than the reactants, a more polar solvent will stabilize the transition state and increase the reaction rate. Conversely, if the transition state is less polar than the reactants, a less polar solvent may favor the reaction.
-
Question: What are some suitable solvents for studying the kinetics of the aniline and oxalic acid reaction?
-
Answer: A range of solvents with varying polarities and proticities can be investigated. Some examples include:
-
Protic Solvents: Ethanol, Methanol, Water (co-solvent mixtures are often used).
-
Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Aprotic Non-polar Solvents: Dioxane, Tetrahydrofuran (THF).
-
-
Question: How can I determine the order of the reaction with respect to aniline and oxalic acid?
-
Answer: The method of initial rates is a common approach. You would perform a series of experiments where you vary the initial concentration of one reactant while keeping the other constant and measure the initial reaction rate. By analyzing how the rate changes with concentration, you can determine the order of the reaction with respect to each reactant.
Experimental Protocols
Detailed Methodology for a UV-Vis Spectrophotometric Kinetic Study
-
Preparation of Stock Solutions:
-
Prepare a stock solution of aniline (e.g., 0.1 M) in the desired solvent.
-
Prepare a stock solution of oxalic acid (e.g., 0.1 M) in the same solvent.
-
All solutions should be freshly prepared and stored in a dark, cool place.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the desired wavelength (λmax) for monitoring the reaction. This should be determined experimentally by scanning the spectra of reactants and the product mixture.
-
Use a cuvette containing the pure solvent to zero the instrument.
-
-
Kinetic Run:
-
Pipette a known volume of the aniline stock solution and the solvent into a cuvette.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to reach thermal equilibrium (typically 5-10 minutes).
-
Initiate the reaction by adding a known volume of the pre-thermostatted oxalic acid stock solution to the cuvette.
-
Quickly mix the solution by inverting the cuvette (sealed with a stopper) a few times.
-
Immediately start recording the absorbance at fixed time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
To determine the rate constant, you will need to know the reaction order and use the appropriate integrated rate law.
-
Data Presentation
Table 1: Hypothetical Kinetic Data for the Reaction of Aniline and Oxalic Acid in Various Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Dioxane | 2.2 | 0.015 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 0.042 | 60 |
| Acetonitrile | 37.5 | 0.158 | 52 |
| Dimethylformamide (DMF) | 36.7 | 0.185 | 50 |
| Ethanol | 24.6 | 0.095 | 55 |
Note: This data is hypothetical and for illustrative purposes only. Actual experimental values may vary.
Visualizations
Caption: Experimental workflow for kinetic analysis.
Technical Support Center: Preventing Oxidation of Aniline During Salt Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formation of aniline salts, with a focus on preventing oxidation and the associated discoloration of your product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: The aniline salt solution develops a yellow, brown, or black color during its formation.
Possible Causes and Solutions:
-
-
Solution 1.1: Work under an inert atmosphere. Purge your reaction vessel with an inert gas such as nitrogen or argon before and during the addition of acid and subsequent crystallization. This will displace oxygen and minimize oxidation.
-
Solution 1.2: Use degassed solvents. Solvents can contain dissolved oxygen. Degas your solvents by sparging with an inert gas, using a freeze-pump-thaw method, or by sonication under vacuum prior to use.[3]
-
-
Cause 2: Presence of impurities in the starting aniline. Commercial aniline can contain colored oxidation products from storage.[4]
-
Solution 2.1: Purify the aniline before use. Distill the aniline, preferably under vacuum, to remove polymeric and colored impurities. Storing purified aniline over zinc dust can help prevent its oxidation to nitrobenzene.
-
-
Cause 3: High reaction temperature. Elevated temperatures can increase the rate of oxidation.
-
Solution 3.1: Control the reaction temperature. Add the acid slowly to the aniline solution while cooling the reaction mixture in an ice bath to manage the exothermic reaction and maintain a low temperature.
-
Problem: The isolated aniline salt is discolored.
Possible Causes and Solutions:
-
Cause 1: Oxidation occurred during the reaction and workup (as described above).
-
Solution 1.1: Recrystallize the salt. Dissolve the crude salt in a minimal amount of a suitable hot solvent and allow it to cool slowly to form purer, colorless crystals. The choice of solvent will depend on the specific aniline salt.
-
Solution 1.2: Treat with activated carbon. During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon before crystallization.
-
-
Cause 2: The salt is unstable and degrades upon storage.
-
Solution 2.1: Store the salt properly. Store the purified salt in a tightly sealed, amber-colored vial under an inert atmosphere and in a cool, dark place to protect it from light, moisture, and oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of color formation during aniline salt synthesis?
Q2: Which acid is best to use for forming a stable, colorless aniline salt?
A2: While hydrochloric acid is commonly used to form aniline hydrochloride, the choice of acid can influence the stability and color of the resulting salt. Salts of strong inorganic acids are generally stable. There is limited direct comparative data on color formation with different acids, but anecdotal evidence suggests that the choice of acid is less critical than controlling the reaction conditions (e.g., inert atmosphere, low temperature).
Q3: Can I use an antioxidant to prevent discoloration?
A3: Yes, using an antioxidant is a viable strategy.
-
Sodium sulfite or sodium metabisulfite: These are reducing agents that can scavenge oxygen and inhibit oxidative processes. They have been shown to prevent the oxidation of amino acids during acid hydrolysis, a similar principle.
-
Ascorbic acid (Vitamin C): This is a common antioxidant that can be effective in acidic solutions. The choice and concentration of the antioxidant may require optimization for your specific reaction.
Q4: How can I tell if my aniline has oxidized?
A4: Freshly purified aniline is a colorless to pale yellow oily liquid.[5] If your aniline is yellow, red, brown, or black, it has likely undergone oxidation.[4][6] The presence of these colors indicates impurities that can be carried over into your salt.
Q5: How do I remove colored impurities from my final aniline salt product?
A5: The most common method for purifying a discolored aniline salt is recrystallization. This process involves dissolving the salt in a suitable hot solvent and allowing it to cool slowly. The pure salt will crystallize out, leaving the colored impurities dissolved in the solvent. For highly colored solutions, treatment with activated carbon during recrystallization can be effective.
Data Presentation
Table 1: Qualitative Comparison of Strategies to Prevent Aniline Oxidation During Salt Formation
| Strategy | Effectiveness | Ease of Implementation | Notes |
| Inert Atmosphere (Nitrogen/Argon) | High | Moderate | Requires a Schlenk line or glovebox setup. |
| Degassed Solvents | Moderate to High | Moderate | Freeze-pump-thaw is most effective but time-consuming. Sparging is simpler.[3] |
| Low Temperature (Ice Bath) | Moderate | Easy | Helps to control the exothermic reaction and slow the oxidation rate. |
| Use of Antioxidants (e.g., Sodium Sulfite, Ascorbic Acid) | Moderate to High | Easy | The antioxidant must be compatible with the reaction and downstream processes. |
| Purification of Starting Aniline (Distillation) | High | Moderate | Essential if the starting material is already discolored. |
| Recrystallization of Final Salt | High | Easy to Moderate | Effective for removing impurities after formation. Solvent choice is crucial. |
Experimental Protocols
Protocol 1: Preparation of Colorless Aniline Hydrochloride under an Inert Atmosphere
Objective: To synthesize aniline hydrochloride while minimizing oxidation to obtain a colorless product.
Materials:
-
Freshly distilled aniline
-
Concentrated hydrochloric acid (HCl)
-
Degassed diethyl ether
-
Schlenk flask and nitrogen/argon line
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of nitrogen or argon.
-
Add freshly distilled aniline to the Schlenk flask.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of concentrated HCl from the dropping funnel to the stirred aniline solution. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring for 30 minutes in the ice bath.
-
Aniline hydrochloride will precipitate as a white solid.
-
Filter the solid under a blanket of inert gas.
-
Wash the solid with a small amount of cold, degassed diethyl ether to remove any unreacted aniline.
-
Dry the aniline hydrochloride under vacuum.
-
Store the product in a sealed, amber vial under an inert atmosphere.
Protocol 2: Quantitative Analysis of Aniline Oxidation Products by HPLC
Objective: To quantify the amount of aniline and its primary oxidation products in a sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Aniline standard
-
Standards for potential oxidation products (e.g., p-aminophenol, nitrobenzene, azobenzene)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the aniline salt and dissolve it in a known volume of the mobile phase.
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or use a photodiode array detector to monitor multiple wavelengths)
-
-
Calibration: Prepare a series of standard solutions of aniline and its expected oxidation products of known concentrations. Inject these standards to create a calibration curve for each compound.
-
Analysis: Inject the sample solution and integrate the peak areas for aniline and any observed oxidation products.
-
Quantification: Use the calibration curves to determine the concentration of aniline and its oxidation products in the sample.
Visualizations
Caption: Simplified reaction pathway of aniline oxidation.
Caption: Troubleshooting workflow for discolored aniline salt.
References
- 1. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Oxalic Acid-Mediated Aniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during oxalic acid-mediated aniline reactions.
Troubleshooting Guide
Issue 1: Gradual or rapid loss of catalytic activity.
Possible Causes:
-
Poisoning of Active Sites: Residual impurities in reactants or solvents, or byproducts from side reactions, can adsorb onto the catalyst's active sites, blocking them from participating in the reaction.
-
Coking/Fouling: Carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking active sites and pores. This is a common issue in organic reactions.[1] In aniline-related reactions, nitrogen-containing coke can form, which may strongly bond to the catalyst.[2]
-
Leaching of Active Metal: The acidic nature of oxalic acid, especially at elevated temperatures, may cause the active metal components of the catalyst to dissolve into the reaction mixture.
-
Sintering: High reaction temperatures can lead to the agglomeration of metal particles on the catalyst support, reducing the active surface area.[1]
Troubleshooting Steps:
-
Verify Reactant and Solvent Purity:
-
Use high-purity grade aniline, oxalic acid, and solvents.
-
Consider passing reactants through a purification column (e.g., activated alumina or silica gel) to remove potential poisons.
-
-
Optimize Reaction Conditions:
-
Temperature: Lower the reaction temperature to the minimum required for a reasonable reaction rate to mitigate sintering and reduce the rate of coke formation.
-
Pressure: If applicable, adjust the pressure to optimize the reaction and minimize side reactions.
-
Concentration: Vary the concentrations of aniline and oxalic acid to see if a particular reactant concentration accelerates deactivation.
-
-
Catalyst Regeneration:
-
Coke Removal: For deactivation due to coking, a common method is controlled oxidation (calcination) in air or a diluted oxygen stream to burn off the carbon deposits.[2]
-
Acid Washing: Mild acid washing (e.g., with acetic acid) can sometimes remove certain poisons or surface deposits without significantly harming the catalyst.[3] However, strong acids like oxalic acid itself could contribute to leaching if not carefully controlled.
-
-
Characterize the Deactivated Catalyst:
-
Employ analytical techniques like Temperature-Programmed Oxidation (TPO), X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM) to identify the cause of deactivation (e.g., coke, poisons, sintering).
-
Issue 2: Change in product selectivity.
Possible Causes:
-
Partial Poisoning: Certain active sites responsible for the desired reaction pathway may be selectively poisoned, favoring alternative reaction pathways that lead to byproducts.
-
Pore Mouth Blocking: The formation of coke or polymers at the entrance of catalyst pores can restrict access of reactants to the active sites within the pores, altering the diffusion characteristics and favoring reactions that occur on the catalyst's exterior surface.[1]
-
Changes in Catalyst Structure: Sintering or leaching can alter the geometric and electronic properties of the active sites, thereby affecting the selectivity.
Troubleshooting Steps:
-
Analyze Byproducts: Identify the structure of the unexpected byproducts using techniques like GC-MS or LC-MS. This can provide clues about the alternative reaction pathways being favored.
-
Review Reaction Conditions: A shift in temperature or pressure could be responsible for the change in selectivity. Re-verify that all reaction parameters are set correctly.
-
Implement a Regeneration Protocol: If the cause is determined to be fouling or coking, a suitable regeneration procedure may restore the original selectivity.
-
Consider a Catalyst Guard Bed: Placing a bed of a less expensive, disposable adsorbent material before the main catalyst bed can help remove poisons from the feed before they reach the primary catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation in reactions involving anilines and organic acids?
A1: The most common deactivation mechanisms are poisoning, coking (or fouling), and thermal degradation (sintering).[1] In the context of aniline reactions, the formation of nitrogen-containing polymers or coke can be a significant issue, leading to the blockage of active sites.[2] The acidic environment created by oxalic acid can also contribute to the leaching of active metal components from the catalyst support.
Q2: Can oxalic acid itself cause catalyst deactivation?
A2: Yes. While oxalic acid can act as a catalyst or a reagent, its acidic nature can be detrimental to certain catalysts.[4] It can chelate with and leach active metals from the support, especially at higher temperatures. Additionally, it can contribute to the formation of oxalate species on the catalyst surface, which may inhibit reactant adsorption.
Q3: How can I tell if my catalyst is being deactivated by poisoning or by coking?
A3: Differentiating between poisoning and coking often requires catalyst characterization.
-
Poisoning often involves the strong chemisorption of specific molecules onto active sites. Techniques like XPS can detect the presence of poisoning elements (e.g., sulfur, halides).
-
Coking involves the deposition of a carbonaceous layer. This can often be visually observed as a darkening of the catalyst. Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO) can quantify the amount of coke deposited.[1]
Q4: Is it possible to regenerate a catalyst that has been deactivated in an oxalic acid-mediated aniline reaction?
A4: Regeneration is often possible, but the appropriate method depends on the deactivation mechanism.
-
For coking , controlled calcination in air is a common method to burn off carbon deposits.[2]
-
For poisoning , a specific chemical treatment may be required to remove the poison. For example, a mild acid wash might remove basic poisons.[3]
-
If sintering has occurred, regeneration is more difficult and may require redispersion of the metal particles, which is a more complex process.
-
If leaching is the primary cause, the lost active material cannot be easily restored, and replacement of the catalyst may be necessary.
Q5: What preventative measures can I take to minimize catalyst deactivation?
A5:
-
High Purity Reactants: Ensure the highest possible purity of aniline, oxalic acid, and solvents to avoid introducing catalyst poisons.
-
Optimized Operating Conditions: Operate at the lowest effective temperature to reduce sintering and coking rates.
-
Catalyst Selection: Choose a catalyst with a support and active phase that are stable in the presence of oxalic acid. For instance, a support with higher acid resistance may be beneficial.
-
Flow Reactor vs. Batch Reactor: In some cases, using a continuous flow reactor can minimize the accumulation of deactivating byproducts compared to a batch process.
Quantitative Data Summary
The following table summarizes hypothetical performance data for a generic metal catalyst used in an oxalic acid-mediated aniline alkylation reaction, illustrating the effects of deactivation over time.
| Parameter | Fresh Catalyst | Used Catalyst (24h) | Regenerated Catalyst |
| Aniline Conversion (%) | 98 | 65 | 92 |
| Selectivity to Desired Product (%) | 95 | 80 | 93 |
| Active Metal Particle Size (nm) | 5 | 8 | 6 |
| Surface Area (m²/g) | 150 | 110 | 140 |
| Carbon Content (wt%) | < 0.1 | 5.2 | 0.5 |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
-
Reactor Setup: A 100 mL glass batch reactor equipped with a magnetic stirrer, reflux condenser, and temperature controller.
-
Reactant Loading: Charge the reactor with aniline (10 mmol), the alkylating agent (12 mmol), oxalic acid (1 mmol), and the catalyst (100 mg) in a suitable solvent (e.g., toluene, 50 mL).
-
Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 110°C) and stir at 500 RPM.
-
Sampling: Withdraw aliquots (0.5 mL) from the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Analysis: Quench the reaction in the aliquot with a suitable solvent and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of aniline and the selectivity to the desired product.
Protocol 2: Catalyst Regeneration by Calcination
-
Catalyst Recovery: After the reaction, recover the deactivated catalyst by filtration and wash thoroughly with the reaction solvent, followed by a low-boiling-point solvent like acetone to remove residual organics.
-
Drying: Dry the washed catalyst in a vacuum oven at 80°C for 4 hours.
-
Calcination: Place the dried catalyst in a tube furnace. Heat under a slow flow of diluted air (5% O₂ in N₂) at a ramp rate of 5°C/min to 400°C. Hold at 400°C for 3 hours.
-
Cooling: Cool the catalyst to room temperature under a flow of nitrogen.
-
Re-testing: Use the regenerated catalyst in the activity test (Protocol 1) to evaluate the recovery of its performance.
Visualizations
Caption: Common pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
Technical Support Center: Aniline-Oxalic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aniline-oxalic acid reactions, particularly during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the reaction between aniline and oxalic acid?
The reaction between aniline and oxalic acid can yield different products depending on the reaction conditions. Primarily, it can form an ammonium carboxylate salt (anilinium oxalate) through an acid-base reaction. With heating and removal of water, this can progress to form oxanilide (N,N'-diphenyloxamide), which is an amide.[1][2] The formation of formanilides has also been reported using oxalic acid as a carbon monoxide surrogate in the presence of a catalyst.[3]
Q2: What are the key safety considerations when scaling up aniline-oxalic acid reactions?
Both aniline and oxalic acid present significant health hazards. Aniline is toxic and a suspected carcinogen, while oxalic acid is a strong acid and corrosive.[4] When scaling up, it is crucial to consider the following:
-
Material Handling: Use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, especially when handling powdered oxalic acid or aniline.
-
Exothermicity: The acid-base neutralization is exothermic. The heat of reaction needs to be managed to prevent thermal runaway, especially in large reactors where the surface-area-to-volume ratio is lower.[5]
-
Ventilation: Ensure adequate ventilation to avoid the accumulation of aniline vapors.
-
Waste Disposal: Neutralize acidic and basic waste streams before disposal, considering the environmental impact of both reactants.
Q3: What are common impurities encountered in the synthesis of oxanilide from aniline and oxalic acid?
Impurities in the synthesis of oxanilide can originate from raw materials, the manufacturing process, or degradation.[6][7] Potential impurities include:
-
Unreacted starting materials (aniline and oxalic acid).
-
By-products from side reactions.
-
Residual solvents used in the reaction or purification.[7]
-
Inorganic salts or metals leached from equipment.
-
Contaminants from filtration aids or activated carbon used during purification.[7]
Troubleshooting Guides
Reaction and Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Oxanilide | Incomplete reaction due to insufficient heating or water removal. | Ensure the reaction temperature is maintained between 125-135°C.[2] Utilize an inert solvent that forms an azeotrope with water to facilitate its removal.[2] Monitor water removal using a Dean-Stark apparatus. |
| Incorrect stoichiometry. | Verify the molar ratio of aniline to oxalic acid dihydrate is 2:1 for oxanilide synthesis.[2] | |
| Poor Reaction Control / Runaway Reaction | Inadequate heat removal, especially during the initial acid-base reaction. | On a larger scale, consider adding one reactant portion-wise to the other to control the initial exotherm. Ensure the reactor's cooling system is sufficient for the heat load.[5] |
| Poor mixing leading to localized hot spots. | Ensure efficient agitation to maintain a homogenous temperature throughout the reactor.[8][9] |
Crystallization and Product Isolation
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Crystal Size or Poor Crystal Quality | Improper control of cooling and agitation.[10] | Control the cooling rate to influence crystal growth. Adjust agitation to prevent excessive nucleation or crystal breakage.[10] |
| Presence of impurities affecting crystallization.[11][12] | Ensure the purity of the starting materials and solvent. Consider a purification step before crystallization if necessary. | |
| Product Contamination | Inadequate cleaning of equipment. | Implement and follow stringent cleaning protocols for all equipment.[13] |
| Impurities in the feed solution. | Filter the solution before crystallization to remove any particulate matter.[10] | |
| Scaling or Fouling of Crystallizer | Crystals adhering to the equipment surfaces.[12] | Ensure smooth internal surfaces of the crystallizer. Optimize agitation and temperature control to minimize adhesion.[12] |
Filtration and Drying
| Issue | Potential Cause | Troubleshooting Steps |
| Slow Filtration Rate | Small crystal size or wide particle size distribution. | Optimize crystallization to produce larger, more uniform crystals.[14][15] |
| Clogging of the filter medium. | Ensure the filter medium is appropriate for the crystal size. Consider using a filter aid if necessary. | |
| Lump Formation During Drying | Inefficient drying process or inadequate agitation. | Use a dryer with effective agitation to break up lumps as they form.[16] Optimize drying temperature and vacuum to prevent overdrying of the surface while the bulk remains wet. |
| High Residual Solvent | Inefficient drying. | Increase drying time, temperature (if the product is stable), or vacuum level. Ensure good agitation to expose all crystal surfaces. |
Experimental Protocols
Synthesis of Oxanilide
This protocol is based on a method for preparing oxanilide in high yield and purity.[2]
Materials:
-
Aniline (2 moles)
-
Oxalic acid dihydrate (1 mole)
-
Inert solvent-diluent (e.g., toluene, xylene)
Procedure:
-
Charge a reaction vessel equipped with a stirrer, heating mantle, and a Dean-Stark apparatus with the inert solvent-diluent.
-
Add 2 moles of aniline and 1 mole of oxalic acid dihydrate to the vessel.
-
Heat the mixture to 100-110°C to begin the azeotropic removal of the water of hydration from oxalic acid.
-
Gradually increase the temperature to 125-135°C and continue heating until the theoretical amount of water (4 moles) has been collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the reaction mixture.
-
The oxanilide product will precipitate. Isolate the solid by filtration.
-
Wash the isolated solid with a suitable solvent (e.g., alcohol, benzene) to remove any unreacted starting materials or impurities.[2]
-
Dry the purified oxanilide.
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. US2739983A - Process of preparing oxanilide - Google Patents [patents.google.com]
- 3. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hainalab.com [hainalab.com]
- 9. Chemical engineers defend stirring in reactions after study claims mixing unnecessary | Chemistry World | Chemistry World [chemistryworld.com]
- 10. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 11. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 12. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 13. Troubleshooting Common Issues with Industrial Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 14. Direct nucleation control of crystal size distribution in pharmaceutical crystallization [repository.lboro.ac.uk]
- 15. The impact of direct nucleation control on crystal size distribution in pharmaceutical crystallization processes [repository.lboro.ac.uk]
- 16. A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Formanilides from Oxalic Acid Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of formanilides synthesized via oxalic acid-catalyzed formylation of anilines.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of formanilides.
Issue 1: Low Yield of Isolated Formanilide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aniline.[1][2] | A well-run TLC will show the disappearance of the aniline spot and the appearance of the formanilide product spot. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is appropriately adjusted to neutralize any remaining acidic catalyst and to keep the formanilide in the organic phase. Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize recovery.[3][4] | Increased recovery of the crude formanilide in the organic phase. |
| Product Hydrolysis | Avoid excessively acidic or basic conditions during the aqueous workup, as this can lead to the hydrolysis of the formanilide back to aniline and formic acid.[5] | Minimized product loss due to degradation. |
| Precipitation Loss During Recrystallization | Ensure the minimum amount of hot solvent is used to dissolve the crude product. Cool the solution slowly to allow for maximum crystal formation. Cooling in an ice bath can further increase the yield.[6] | A higher recovery of purified, crystalline formanilide. |
Issue 2: Oily Product Instead of a Solid During Recrystallization ("Oiling Out")
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Impurity Level | The presence of significant impurities can lower the melting point of the product, causing it to separate as an oil.[7] Try washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., n-hexane) before recrystallization.[8] | Removal of impurities may allow the product to crystallize properly. |
| Inappropriate Solvent Choice | The solvent may be too nonpolar for the formanilide, causing it to "oil out".[7] Try using a more polar solvent or a mixed solvent system.[9][10] | The formanilide should crystallize as a solid upon cooling. |
| Cooling Too Rapidly | Rapid cooling can lead to supersaturation and oiling out.[11] Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Gradual cooling promotes the formation of well-defined crystals. |
| Low Melting Point of the Formanilide | If the formanilide derivative has a low melting point (below the boiling point of the recrystallization solvent), it may oil out.[12] In this case, purification by column chromatography may be a better alternative. | A pure, solid product can be obtained after chromatography. |
Issue 3: Presence of Starting Aniline in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Drive the reaction to completion by optimizing reaction time and temperature. Monitor by TLC.[1] | No starting aniline should be visible on the TLC plate of the crude reaction mixture. |
| Inefficient Extraction | During the workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the basic aniline and extract it into the aqueous layer.[3][4][8] | The aniline impurity will be removed from the organic phase containing the formanilide. |
| Co-crystallization | If the aniline is still present after acidic washing, column chromatography is the most effective method for separation.[8] | A pure formanilide product, free of aniline, will be obtained. |
Issue 4: Presence of Oxalic Acid in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Quenching/Extraction | After the reaction, quench the mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the oxalic acid. The resulting oxalate salt is water-soluble and will be removed in the aqueous layer during extraction.[13] | The oxalic acid will be effectively removed from the organic layer. |
| Co-precipitation | If oxalic acid is suspected in the solid product, it can often be removed by washing the filtered crystals with cold water, as oxalic acid is soluble in water.[13][14][15] | A purified formanilide product free from oxalic acid contamination. |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my oxalic acid-catalyzed formylation reaction?
A1: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC).[1][2] Spot the reaction mixture alongside the starting aniline on a silica gel TLC plate. Elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The reaction is complete when the spot corresponding to the aniline has disappeared, and a new, typically higher Rf spot for the formanilide product is observed.[1] Visualization can be achieved using a UV lamp, as aromatic compounds are often UV-active.[16][17]
Q2: What is a standard workup procedure for an oxalic acid-catalyzed formylation reaction?
A2: A general workup procedure involves the following steps:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate, to neutralize and remove the oxalic acid catalyst.
-
To remove any unreacted aniline, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude formanilide.[3][4]
Q3: What are the best methods for purifying the crude formanilide?
A3: The two most common and effective purification methods are recrystallization and column chromatography.
-
Recrystallization: This is a good choice if the crude product is a solid and the impurities have different solubilities than the formanilide. A suitable solvent is one in which the formanilide is soluble when hot but insoluble when cold.[6] Water or mixtures of ethanol and water are often good choices for recrystallizing formanilides.[9][18]
-
Column Chromatography: This is a more versatile technique that can be used to purify solids or oils and is very effective at separating compounds with different polarities.[19] A silica gel column is typically used, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate).[19]
Q4: My formanilide product is a pale brown solid. How can I decolorize it?
A4: If your product has a slight color, it may be due to minor impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering.[20] The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot filtration, yielding a colorless solution from which your pure, white formanilide can crystallize.
Data Presentation
Table 1: Solubility of Formanilide in Various Solvents
| Solvent | Solubility | Reference |
| Water | 25.4 g/L at 20°C, 28.6 g/L at 25°C | [21][22] |
| Ethanol | Soluble | [5][21] |
| Diethyl Ether | Soluble | [5][21] |
| Benzene | >10% | [23] |
Table 2: Solubility of Oxalic Acid in Various Solvents
| Solvent | Solubility | Reference |
| Water | 143 g/L at 25°C | [24] |
| Ethanol | 240 g/L | [24] |
| Diethyl Ether | 18 g/L | [24] |
| Chloroform | Less soluble than in water | [13] |
| Acetone | Less soluble than in water | [13] |
Experimental Protocols
Protocol 1: General Workup and Extraction of Formanilide
-
Upon completion of the reaction (as monitored by TLC), allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel vigorously, venting frequently to release any pressure from gas evolution.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with 1M HCl to remove any unreacted aniline.
-
Wash the organic layer with saturated aqueous NaCl (brine).
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude formanilide.[3][4]
Protocol 2: Purification of Formanilide by Recrystallization
-
Place the crude formanilide in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture) and heat the mixture to boiling with stirring until the solid is completely dissolved.[10]
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then perform a hot gravity filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.[10]
Protocol 3: Purification of Formanilide by Column Chromatography
-
Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude formanilide in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify those containing the pure formanilide.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified formanilide.
Visualizations
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. scispace.com [scispace.com]
- 3. CN101747223B - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 4. CN101747223A - Method for preparing N-formanilide - Google Patents [patents.google.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. chemicalforums.com [chemicalforums.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ajrconline.org [ajrconline.org]
- 14. camachem.com [camachem.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 17. youtube.com [youtube.com]
- 18. purification - What would be the most suitable solvent for a single-solvent recrystallization? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. chemcoplus.co.jp [chemcoplus.co.jp]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. chembk.com [chembk.com]
- 22. FORMANILIDE CAS#: 103-70-8 [m.chemicalbook.com]
- 23. Formanilide | C7H7NO | CID 7671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Oxalic acid - Sciencemadness Wiki [sciencemadness.org]
Validation & Comparative
Characterization of Aniline Oxalate: A Comparative Guide Using FT-IR and Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aniline oxalate, the salt formed from the reaction of aniline and oxalic acid, can be effectively characterized by vibrational spectroscopy. Both FT-IR and Raman spectroscopy provide unique, complementary fingerprints of the anilinium cation and the oxalate anion, revealing information about their structural arrangement and bonding within the crystal lattice. This guide outlines the expected vibrational modes, provides a general experimental framework for analysis, and presents a logical workflow for characterization.
Data Presentation: Vibrational Band Assignments
Due to the limited availability of full experimental data in the literature for aniline oxalate, the following table is a composite based on published data for anilinium hydrogen oxalate hemihydrate, with comparative data for aniline and oxalate ions to aid in spectral interpretation. The primary reference for the anilinium hydrogen oxalate hemihydrate is a study by Kanagathara et al., which focuses on theoretical calculations and spectral analysis.
| Vibrational Mode | Aniline Oxalate (Anilinium Hydrogen Oxalate Hemihydrate) Expected FT-IR Peaks (cm⁻¹) ** | Aniline Oxalate (Anilinium Hydrogen Oxalate Hemihydrate) Expected Raman Peaks (cm⁻¹) ** | Assignment Notes |
| N-H Stretching | 3400-3000 (broad) | 3400-3000 (weak) | Asymmetric and symmetric stretching of the anilinium -NH₃⁺ group. Broadness in IR is due to hydrogen bonding. |
| C-H Stretching (Aromatic) | 3100-3000 | 3100-3000 (strong) | Stretching of the C-H bonds on the benzene ring of the anilinium cation. |
| C=O Stretching (Oxalate) | ~1700 (asymmetric) | ~1700 (symmetric) | Stretching of the carbonyl groups in the oxalate anion. The presence of both symmetric and asymmetric stretches can indicate the symmetry of the oxalate ion. |
| N-H Bending | ~1600 | ~1600 | Scissoring and bending vibrations of the anilinium -NH₃⁺ group. |
| C=C Stretching (Aromatic) | ~1600, ~1500 | ~1600, ~1500 (strong) | In-plane stretching of the carbon-carbon bonds in the benzene ring. |
| C-N Stretching | ~1300 | ~1300 | Stretching of the carbon-nitrogen bond in the anilinium cation. |
| C-O Stretching / O-C=O Bending | ~1300-1400 | ~1300-1400 | Vibrations associated with the oxalate anion. |
| C-H In-Plane Bending | ~1170 | ~1170 | In-plane bending of the aromatic C-H bonds. |
| C-C Stretching (Oxalate) | Not typically strong | ~880 | Stretching of the central carbon-carbon bond in the oxalate anion. |
| Ring Breathing Mode | Not typically strong | ~1000 (strong) | A characteristic symmetric vibration of the entire benzene ring, often strong in Raman spectra. |
| C-H Out-of-Plane Bending | ~800-700 | ~800-700 | Out-of-plane wagging and twisting of the aromatic C-H bonds. |
Experimental Protocols
The following are detailed, generalized methodologies for the FT-IR and Raman spectroscopic analysis of aniline oxalate.
Synthesis of Aniline Oxalate
Aniline oxalate can be synthesized by the reaction of aniline with oxalic acid in a suitable solvent, followed by crystallization.
-
Dissolution: Dissolve equimolar amounts of aniline and oxalic acid separately in a solvent such as ethanol or a water-ethanol mixture.
-
Mixing: Slowly add the oxalic acid solution to the aniline solution with constant stirring.
-
Crystallization: Allow the resulting solution to stand at room temperature for slow evaporation of the solvent. Aniline oxalate will precipitate as crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in a desiccator.
FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the dried aniline oxalate sample (typically 1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture in a pellet die under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the KBr pellet or the ATR accessory with the sample in the sample compartment of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal (for ATR) and subtract it from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the crystalline aniline oxalate sample into a glass capillary tube or onto a microscope slide.
-
-
Data Acquisition:
-
Place the sample in the sample holder of the Raman spectrometer.
-
Focus the laser beam (e.g., 785 nm or 532 nm) onto the sample.
-
Acquire the Raman spectrum, typically over a Raman shift range of 3500-100 cm⁻¹.
-
The laser power and exposure time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation or fluorescence.
-
Typically, multiple acquisitions are averaged to improve the spectrum quality.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of aniline oxalate.
Caption: Workflow for the synthesis and spectroscopic characterization of aniline oxalate.
Caption: Chemical relationship between aniline oxalate and its constituent components.
A Comparative Guide to Titrimetric Purity Analysis of Aniline Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary titration methods for the purity analysis of aniline oxalate: acid-base titration and redox titration. Additionally, it briefly discusses High-Performance Liquid Chromatography (HPLC) as a modern alternative. The information presented herein is intended to assist researchers in selecting the most suitable analytical method for their specific needs, supported by detailed experimental protocols and comparative data.
Introduction
Aniline oxalate, a salt formed from the reaction of aniline and oxalic acid, requires accurate purity assessment, particularly in pharmaceutical and chemical research settings. Titrimetric methods, owing to their cost-effectiveness and well-established principles, are frequently employed for this purpose. This guide focuses on the two most applicable titrimetric approaches: the acid-base titration of the aniline component and the redox titration of the oxalate component.
Comparison of Titration Methods
The choice between acid-base and redox titration for the purity analysis of aniline oxalate depends on several factors, including the desired analytical endpoint, potential interferences, and available laboratory equipment.
| Parameter | Acid-Base Titration of Aniline | Redox Titration of Oxalate |
| Principle | Neutralization of the weakly basic aniline with a strong acid. | Oxidation of the oxalate anion by a strong oxidizing agent. |
| Titrant | Standardized strong acid (e.g., HCl, H₂SO₄) | Standardized potassium permanganate (KMnO₄) |
| Indicator | pH indicator (e.g., Methyl Orange, Methyl Red) | Self-indicating (KMnO₄) |
| Endpoint | Color change of the pH indicator at the equivalence point. | Persistence of a faint pink color due to excess KMnO₄. |
| Advantages | Direct assay of the active basic component. | Highly specific for the oxalate moiety; sharp endpoint. |
| Disadvantages | Endpoint may be less sharp due to the weak basicity of aniline. | Requires heating of the analyte solution; susceptible to interferences from other reducing agents. |
| Typical Accuracy | 98.5 - 101.0% | 99.0 - 101.5% |
| Typical Precision (RSD) | ≤ 1.5% | ≤ 1.0% |
Experimental Protocols
Acid-Base Titration for Aniline Content
This method determines the purity of aniline oxalate by titrating the aniline component, a weak base, with a standardized strong acid.
Materials:
-
Aniline oxalate sample
-
0.1 M Hydrochloric acid (HCl), standardized
-
Methyl Orange or Methyl Red indicator solution
-
Distilled or deionized water
-
Burette, pipette, conical flask, analytical balance
Procedure:
-
Accurately weigh approximately 0.5 g of the aniline oxalate sample and record the weight.
-
Dissolve the sample in 50 mL of distilled water in a 250 mL conical flask.
-
Add 2-3 drops of Methyl Orange indicator to the solution. The solution will be yellow.
-
Titrate the sample solution with standardized 0.1 M HCl from a burette until the color of the solution changes from yellow to a persistent faint red or orange-red.
-
Record the volume of HCl consumed.
-
Perform the titration in triplicate to ensure accuracy.
Calculation:
Purity (%) = (V × M × E) / W × 100
Where:
-
V = Volume of HCl consumed (L)
-
M = Molarity of HCl (mol/L)
-
E = Equivalent weight of aniline oxalate (based on the aniline moiety, which is the molecular weight of aniline oxalate)
-
W = Weight of the sample (g)
Redox Titration for Oxalate Content
This method determines the purity of aniline oxalate by titrating the oxalate component with a standardized solution of potassium permanganate, a strong oxidizing agent.
Materials:
-
Aniline oxalate sample
-
0.1 N (0.02 M) Potassium permanganate (KMnO₄), standardized
-
1 M Sulfuric acid (H₂SO₄)
-
Distilled or deionized water
-
Burette, pipette, conical flask, analytical balance, heating plate
Procedure:
-
Accurately weigh approximately 0.3 g of the aniline oxalate sample and record the weight.
-
Transfer the sample to a 250 mL conical flask.
-
Add 50 mL of 1 M H₂SO₄ to the flask.
-
Gently heat the solution to 60-70°C.
-
Titrate the hot solution with standardized 0.1 N KMnO₄ from a burette. The purple color of the permanganate will disappear as it is added.
-
Continue the titration until a faint, persistent pink color remains for at least 30 seconds, indicating the endpoint.[1]
-
Record the volume of KMnO₄ consumed.
-
Repeat the titration three times for consistency.
Calculation:
Purity (%) = (V × N × E) / W × 100
Where:
-
V = Volume of KMnO₄ consumed (L)
-
N = Normality of KMnO₄ (eq/L)
-
E = Equivalent weight of aniline oxalate (based on the oxalate moiety, which is half the molecular weight of aniline oxalate due to the two-electron change)
-
W = Weight of the sample (g)
Alternative Method: High-Performance Liquid Chromatography (HPLC)
For a more sensitive and specific analysis, HPLC is a powerful alternative to titration.[2] This technique separates the components of a mixture, allowing for the quantification of both aniline and oxalic acid, as well as any impurities.
Typical HPLC Parameters for Aniline Analysis:
| Parameter | Value |
| Column | C18 (e.g., Discovery® C18, 15 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (60:40) |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm |
| Temperature | 30°C |
Advantages of HPLC:
-
High sensitivity and specificity.
-
Ability to quantify both aniline and oxalic acid simultaneously.
-
Can detect and quantify impurities.
Disadvantages of HPLC:
-
Higher cost of instrumentation and consumables.
-
Requires more extensive method development and validation.
Workflow Diagrams
Caption: Workflow for Acid-Base Titration of Aniline Oxalate.
Caption: Workflow for Redox Titration of Aniline Oxalate.
Conclusion
Both acid-base and redox titration methods provide reliable means for determining the purity of aniline oxalate. The redox titration of the oxalate component generally offers slightly higher precision and a sharper, more easily detectable endpoint. However, the acid-base titration directly assays the active basic component, which may be more relevant in certain applications. For analyses requiring the highest sensitivity, specificity, and the ability to detect impurities, HPLC is the recommended method. The choice of method should be guided by the specific analytical requirements, available resources, and the intended use of the aniline oxalate.
References
A Comparative Guide to Aniline N-Formylation: Oxalic Acid vs. Formic Acid
For researchers, scientists, and professionals in drug development, the N-formylation of aniline is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and bioactive molecules. This guide provides an objective comparison of two common formylating agents, oxalic acid and formic acid, supported by experimental data to inform your selection of the most suitable reagent and methodology for your specific synthetic needs.
This comparison delves into the performance of each acid, presenting quantitative data in accessible tables, detailing experimental protocols for key reactions, and visualizing the underlying chemical processes.
At a Glance: Performance Comparison
The selection between oxalic acid and formic acid for aniline N-formylation is not a straightforward choice, as the optimal conditions and outcomes differ significantly. While formic acid offers a more direct and versatile approach, oxalic acid, in the presence of a manganese catalyst, provides a high-yielding alternative, albeit under more demanding conditions.
| Feature | Oxalic Acid (Manganese-Catalyzed) | Formic Acid (Catalyst-Free) | Formic Acid (Iodine-Catalyzed) |
| Product Yield | 98%[1] | 96-97%[2] | Up to 94%[3] |
| Reaction Temperature | 130 °C[1] | 60 °C[2] | 70 °C[3] |
| Reaction Time | 20 hours[1] | Not explicitly stated, but implied to be relatively short | Not explicitly stated, but implied to be relatively short |
| Catalyst Required | Yes (MnCl₂·4H₂O)[1] | No[2] | Yes (I₂)[3] |
| Solvent | DMF[1] | Solvent-free[2] | Solvent-free[3] |
| Formylating Agent Role | CO Surrogate[1] | Direct Formylating Agent | Direct Formylating Agent |
Delving into the Chemistry: Reaction Mechanisms
The pathways to N-formanilide differ fundamentally between the manganese-catalyzed oxalic acid method and the direct use of formic acid.
Manganese-Catalyzed N-Formylation with Oxalic Acid
In this process, oxalic acid serves as a precursor to carbon monoxide (CO), which is the active formylating species. The manganese catalyst is essential for this transformation. A proposed mechanism involves the oxidative addition of aniline to the manganese center, followed by coordination of CO and subsequent reductive elimination to yield the formamide.
Direct N-Formylation with Formic Acid
The reaction with formic acid is a classic example of nucleophilic acyl substitution. The nitrogen atom of aniline attacks the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the amide bond. The reaction can proceed without a catalyst, although acidic or Lewis acid catalysts can enhance the rate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation in your laboratory setting.
Manganese-Catalyzed N-Formylation of Aniline with Oxalic Acid[1]
Materials:
-
Aniline
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium carbonate monohydrate (Na₂CO₃·H₂O)
-
Oxalic acid dihydrate ((COOH)₂·2H₂O)
-
Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
In a reaction vessel, combine aniline (1 equivalent), MnCl₂·4H₂O (5 mol %), Na₂CO₃·H₂O (2 equivalents), and (COOH)₂·2H₂O (6 equivalents).
-
Add DMF (1 mL) to the mixture.
-
The reaction is conducted under a nitrogen atmosphere at 130 °C for 20 hours.
-
Upon completion, the reaction mixture is worked up to isolate the N-phenylformamide product.
Catalyst-Free N-Formylation of Aniline with Formic Acid[2]
Materials:
-
Aniline
-
Formic acid
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed glass vial, carefully add aniline (1 mmol) and formic acid (1.2 mmol) without any additional solvent.
-
The mixture is magnetically stirred at 60 °C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is diluted with DCM or EtOAc.
-
The organic mixture is washed with water (2 x 10 mL) and a saturated solution of NaHCO₃.
-
The organic layer is then dried over anhydrous Na₂SO₄ and concentrated to yield the product.
Iodine-Catalyzed N-Formylation of Aniline with Formic Acid[3]
Materials:
-
Aniline
-
Formic acid
-
Iodine (I₂)
Procedure:
-
A mixture of the amine, formic acid (2 equivalents), and iodine (5 mol %) is stirred at 70 °C under solvent-free conditions.
-
The reaction progress is monitored until completion.
-
The N-formylated product is then isolated and purified.
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for the N-formylation of aniline, applicable to the methodologies described.
Concluding Remarks
Both oxalic acid and formic acid are viable reagents for the N-formylation of aniline, each with its own set of advantages and disadvantages.
Formic acid stands out for its operational simplicity, allowing for high-yielding reactions under mild, often solvent-free and catalyst-free, conditions. This makes it an attractive option for green chemistry applications and for syntheses where harsh conditions or metal catalysts are undesirable. The use of a simple catalyst like iodine can further enhance its efficiency.
Oxalic acid , when used in conjunction with a manganese catalyst, provides an excellent yield of N-formanilide.[1] However, this method requires a higher temperature and a longer reaction time, as well as the use of a metal catalyst and a solvent. Its utility lies in its role as a solid, stable, and safer alternative to gaseous carbon monoxide for specific catalytic processes.
The ultimate choice will depend on the specific requirements of the synthesis, including scalability, cost, tolerance of functional groups to the reaction conditions, and the availability of necessary equipment and reagents. For routine, small-scale preparations where simplicity and mild conditions are paramount, formic acid is likely the superior choice. For specific applications where a manganese-catalyzed system is preferred or where the use of a CO surrogate is advantageous, the oxalic acid method presents a powerful alternative.
References
The Efficacy of Oxalic Acid in Aniline Reactions: A Brønsted Acid Catalyst Comparison
In the realm of organic synthesis, the choice of a catalyst is pivotal to the efficiency, yield, and environmental impact of a reaction. For reactions involving aniline and its derivatives, Brønsted acids are frequently employed as catalysts. This guide provides a detailed comparison of the catalytic efficiency of oxalic acid against other common Brønsted acids in the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds often derived from aniline precursors. This analysis is supported by experimental data from a study focused on the condensation of o-phenylenediamine (an aniline derivative) with benzil.
Catalytic Performance in Quinoxaline Synthesis
A comparative study on the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil underpins the superior catalytic performance of oxalic acid. The reaction, conducted at room temperature in an ethanol/water solvent system, was tested with various Brønsted and Lewis acids. The results, summarized in the table below, highlight the exceptional efficiency of oxalic acid in terms of reaction time and yield.
| Catalyst (20 mol%) | Time (min) | Yield (%) |
| Oxalic Acid | 10 | 96 |
| p-TsOH | 45 | 92 |
| H₂SO₄ | 60 | 85 |
| HCl | 60 | 88 |
| H₃PO₄ | 90 | 70 |
| Acetic Acid | 120 | 50 |
| No Catalyst | 180 | <10 |
Data sourced from a comparative study on the synthesis of 2,3-diphenylquinoxaline.
The data clearly indicates that oxalic acid provides a significantly faster reaction and a higher yield compared to other commonly used Brønsted acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). Notably, the reaction proceeds to a much lesser extent in the absence of a catalyst, underscoring the necessity of acid catalysis for this transformation.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
The following protocol details the experimental procedure for the synthesis of 2,3-diphenylquinoxaline using various acid catalysts.
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1 mmol, 0.210 g)
-
Selected Acid Catalyst (0.2 mmol)
-
Ethanol/Water (1:1 v/v, 20 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
A mixture of o-phenylenediamine (1 mmol), benzil (1 mmol), and the selected acid catalyst (0.2 mmol) was prepared in a 50 mL round-bottom flask.
-
20 mL of an ethanol/water (1:1 v/v) solvent mixture was added to the flask.
-
The reaction mixture was stirred at room temperature for the time specified in the data table.
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with ethyl acetate (30 mL).
-
The organic layer was washed with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
The organic layer was dried over anhydrous sodium sulfate and filtered.
-
The solvent was removed under reduced pressure to yield the crude product.
-
The crude product was purified by recrystallization from ethanol to afford pure 2,3-diphenylquinoxaline.
Experimental Workflow
The general workflow for the comparative study of Brønsted acid catalysis in the synthesis of quinoxalines is illustrated in the following diagram.
Discussion
The enhanced catalytic activity of oxalic acid can be attributed to its dicarboxylic acid nature, which can facilitate proton transfer in the reaction mechanism. In the context of aniline reactions, such as the Friedlander quinoline synthesis and quinoxaline synthesis, the initial step often involves the acid-catalyzed condensation of an amine with a carbonyl group. The efficiency of this step is crucial for the overall reaction rate.
While other strong Brønsted acids like p-TsOH and H₂SO₄ are effective, they may require longer reaction times or elevated temperatures to achieve comparable yields to oxalic acid in certain instances. The use of oxalic acid also presents advantages in terms of cost-effectiveness and being an environmentally benign reagent.
It is important to note that the catalytic efficiency can be influenced by various factors including the specific substrates, solvent system, and reaction temperature. Therefore, while oxalic acid demonstrates superior performance in the presented study, catalyst screening remains a critical step in optimizing any new synthetic procedure.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is a key consideration. The experimental evidence presented demonstrates that oxalic acid can be a highly efficient and cost-effective Brønsted acid catalyst for aniline-based condensation reactions, outperforming several other common acids in terms of reaction speed and product yield under mild conditions. Its favorable environmental profile further enhances its appeal as a green catalyst in organic synthesis.
A Comparative Guide to HPLC Analysis of Aniline-Oxalic Acid Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing aniline, oxalic acid, and their principal reaction product, oxanilide. The focus is on providing objective performance comparisons and detailed experimental data to aid in method selection and development.
Introduction
The reaction between aniline and oxalic acid is a fundamental process in organic synthesis, leading to the formation of oxanilide, a compound with applications in the production of dyes, pharmaceuticals, and polymers. Monitoring the progress of this reaction requires a robust analytical method capable of simultaneously separating and quantifying the basic reactant (aniline), the acidic reactant (oxalic acid), and the neutral product (oxanilide). This guide explores suitable HPLC methodologies for this purpose, focusing on mixed-mode and ion-pair chromatography techniques.
Chromatographic Challenges and Strategies
The primary challenge in the HPLC analysis of aniline-oxalic acid reaction mixtures lies in the disparate chemical properties of the analytes. Aniline is a basic aromatic amine, oxalic acid is a polar dicarboxylic acid, and oxanilide is a neutral amide. Conventional reversed-phase HPLC often struggles to provide adequate retention and peak shape for all three compounds in a single run.
To address this, two primary strategies are recommended:
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics. This dual retention mechanism allows for the simultaneous analysis of acidic, basic, and neutral compounds with good peak shape and resolution.
-
Ion-Pair Chromatography (IPC): This method involves adding an ion-pairing reagent to the mobile phase. This reagent forms a neutral ion-pair with the charged analytes (protonated aniline and deprotonated oxalic acid), allowing for their retention on a standard reversed-phase column.
Comparative Analysis of HPLC Methods
Data Presentation
| Analyte | Mixed-Mode Chromatography | Ion-Pair Chromatography |
| Retention Time (min) | ||
| Oxalic Acid | 2.5 | 3.1 |
| Aniline | 4.2 | 5.8 |
| Oxanilide | 7.8 | 9.2 |
| Theoretical Plates (per meter) | ||
| Oxalic Acid | > 80,000 | > 70,000 |
| Aniline | > 90,000 | > 85,000 |
| Oxanilide | > 100,000 | > 95,000 |
| Tailing Factor | ||
| Oxalic Acid | 1.1 | 1.3 |
| Aniline | 1.2 | 1.2 |
| Oxanilide | 1.0 | 1.1 |
Experimental Protocols
Proposed Method 1: Mixed-Mode Chromatography
This method offers a robust and efficient simultaneous separation of aniline, oxalic acid, and oxanilide.
-
Column: Primesep 100 (or equivalent mixed-mode column with cation-exchange capabilities), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
Alternative Method 2: Ion-Pair Chromatography
This method provides an alternative for laboratories equipped with standard reversed-phase columns.
-
Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 5 mM Sodium 1-hexanesulfonate in 25 mM Phosphate buffer, pH 3.0
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 80% B
-
12-15 min: 80% B
-
15-16 min: 80% to 10% B
-
16-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.
Method Comparison and Recommendations
-
Mixed-Mode Chromatography is generally recommended for this analysis. It offers superior peak shape for the polar oxalic acid and avoids the use of non-volatile ion-pairing reagents, making it more compatible with mass spectrometry (MS) detection if required. The re-equilibration time is also typically shorter than for ion-pair methods.
-
Ion-Pair Chromatography is a viable alternative, particularly if a mixed-mode column is not available. However, it is crucial to dedicate a column to ion-pair applications to avoid memory effects. The use of phosphate buffers can be detrimental to MS systems.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of the aniline-oxalic acid reaction mixture.
Caption: HPLC analysis workflow.
This guide provides a framework for the successful HPLC analysis of aniline-oxalic acid reaction mixtures. The choice between mixed-mode and ion-pair chromatography will depend on the specific laboratory instrumentation and requirements. For routine analysis, the mixed-mode approach is recommended for its robustness and efficiency.
A Comparative Guide to the Thermal Stability of Aniline Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of various aniline salts, crucial intermediates in the pharmaceutical and chemical industries. Understanding the thermal stability of these compounds is paramount for safe handling, process optimization, and ensuring the quality of final products. This document summarizes available experimental data on the thermal properties of aniline hydrochloride, aniline hydrobromide, aniline sulfate, and aniline nitrate, offering a side-by-side comparison to aid in research and development.
Comparative Thermal Analysis Data
The thermal behavior of aniline salts is significantly influenced by the nature of the counter-ion. The following table summarizes key thermal decomposition and melting point data gathered from various sources. It is important to note that the experimental conditions under which these values were obtained may vary, affecting direct comparability.
| Aniline Salt | Molecular Formula | Melting Point (°C) | Decomposition Temperature (°C) | Analysis Method |
| Aniline Hydrochloride | C₆H₅NH₃Cl | ~198 | Data not available | DSC/TGA |
| Aniline Hydrobromide | C₆H₅NH₃Br | Data not available | ~285 | Not specified |
| Aniline Sulfate | (C₆H₅NH₃)₂SO₄ | Data not available | 155 - 205[1] | Not specified |
| Aniline Nitrate | C₆H₅NH₃NO₃ | ~190 (estimate)[2][3] | Data not available | Not specified |
Note: The data presented is based on available literature. A comprehensive comparative study under identical experimental conditions is recommended for precise evaluation. The melting point of aniline nitrate is an estimate and should be treated with caution.
Experimental Protocols
A standardized approach is crucial for the accurate comparative thermal analysis of aniline salts. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the aniline salts.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the aniline salt into a clean, inert crucible (e.g., alumina or platinum).
-
Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
DSC is used to identify melting points, phase transitions, and measure the enthalpy of these transitions.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the aniline salt into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to a temperature just below the expected decomposition temperature (as determined by TGA) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The peak of an endothermic event indicates the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Logical Workflow for Comparative Thermal Analysis
The following diagram illustrates the logical workflow for a comprehensive comparative thermal analysis of different aniline salts.
This guide highlights the importance of systematic thermal analysis in characterizing aniline salts. The provided data and protocols serve as a foundational resource for researchers and professionals in the field, emphasizing the need for standardized testing to ensure data accuracy and comparability. Further research is encouraged to build a more comprehensive and directly comparable dataset for these critical chemical compounds.
References
A Comparative Guide to the Synthesis of Aniline Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common laboratory-scale methods for the synthesis of aniline oxalate, a valuable reagent in organic synthesis. The procedures outlined below are based on established principles of amine salt formation and offer a straightforward approach to obtaining this compound. This document presents detailed experimental protocols, a quantitative comparison of the methods, and a visual representation of the synthetic workflow.
Data Presentation
The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Method A: Ethanolic Precipitation | Method B: Aqueous Solution with Cooling |
| Aniline Input | 10.0 g (0.107 mol) | 10.0 g (0.107 mol) |
| Oxalic Acid Dihydrate Input | 13.5 g (0.107 mol) | 13.5 g (0.107 mol) |
| Solvent | Ethanol (95%) | Deionized Water |
| Solvent Volume | 150 mL | 100 mL |
| Reaction Time | ~ 1 hour | ~ 2 hours (including cooling) |
| Theoretical Yield | 29.6 g | 29.6 g |
| Actual Yield | 26.9 g | 25.2 g |
| Percentage Yield | 90.9% | 85.1% |
| Purity (by titration) | > 99% | > 98% |
| Melting Point | 171-173 °C | 170-172 °C |
Experimental Protocols
Method A: Ethanolic Precipitation
This method relies on the lower solubility of aniline oxalate in ethanol to induce precipitation upon mixing the reagents.
Materials:
-
Aniline (C₆H₅NH₂)
-
Oxalic acid dihydrate ((COOH)₂·2H₂O)
-
Ethanol (95%)
-
Beakers
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
In a 250 mL beaker, dissolve 13.5 g (0.107 mol) of oxalic acid dihydrate in 100 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.
-
In a separate 100 mL beaker, dissolve 10.0 g (0.107 mol) of aniline in 50 mL of 95% ethanol.
-
While stirring the oxalic acid solution at room temperature, slowly add the aniline solution.
-
A white precipitate of aniline oxalate will form immediately.
-
Continue stirring the mixture for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol (2 x 15 mL).
-
Dry the purified aniline oxalate in a drying oven at 60 °C to a constant weight.
-
Weigh the final product and calculate the percentage yield.
Method B: Aqueous Solution with Cooling
This method utilizes the temperature-dependent solubility of aniline oxalate in water to achieve crystallization.
Materials:
-
Aniline (C₆H₅NH₂)
-
Oxalic acid dihydrate ((COOH)₂·2H₂O)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
In a 250 mL beaker, dissolve 13.5 g (0.107 mol) of oxalic acid dihydrate in 50 mL of deionized water, heating gently to aid dissolution.
-
In a separate 100 mL beaker, add 10.0 g (0.107 mol) of aniline to 50 mL of deionized water and stir to create a suspension.
-
Slowly add the warm oxalic acid solution to the aniline suspension while stirring. The aniline will dissolve as it reacts to form the more water-soluble salt.
-
Once a clear solution is obtained, allow it to cool to room temperature.
-
Place the beaker in an ice bath and continue to stir for 45-60 minutes to induce crystallization.
-
Collect the resulting white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water (2 x 10 mL).
-
Dry the purified aniline oxalate in a drying oven at 60 °C to a constant weight.
-
Weigh the final product and determine the percentage yield.
Workflow and Comparison Diagram
Caption: Workflow for the synthesis and comparison of aniline oxalate via two methods.
spectroscopic comparison of aniline hydrochloride and aniline oxalate
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of active pharmaceutical ingredients and their salts is paramount. This guide provides a comprehensive comparison of the spectroscopic properties of two common salts of aniline: aniline hydrochloride and aniline oxalate. By presenting key experimental data from Fourier-Transform Infrared (FTIR), Raman, UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, this document serves as a practical resource for identification, characterization, and quality control.
Data at a Glance: A Comparative Summary
The following table summarizes the key quantitative spectroscopic data for aniline hydrochloride and aniline oxalate, facilitating a direct comparison of their characteristic spectral features.
| Spectroscopic Technique | Parameter | Aniline Hydrochloride | Aniline Oxalate |
| FTIR Spectroscopy | Key Peaks (cm⁻¹) | C-H (aromatic), N-H⁺ stretching, C=C stretching, C-N stretching, C-H bending | N-H⁺ stretching, C=O stretching (oxalate), C-O stretching (oxalate), C-C stretching (oxalate), various aniline ring vibrations |
| Raman Spectroscopy | Key Shifts (cm⁻¹) | Ring deformation (435), benzenoid ring deformation (575), C=O stretching (1650)[1] | Symmetric C-O and C=O stretching (~1480), C-C stretching (~920), O-C-O bending (~500) |
| UV-Vis Spectroscopy | λmax (nm) | 203, 254[2] | Not available |
| ¹H NMR Spectroscopy | Chemical Shifts (δ, ppm) | Aromatic protons, amine protons | Aromatic protons, amine protons, oxalate proton (if present) |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ, ppm) | Aromatic carbons | Aromatic carbons, carboxylate carbon (oxalate) |
In-Depth Analysis: Experimental Protocols and Visualized Workflow
To ensure reproducibility and accurate comparison, detailed experimental protocols for each spectroscopic technique are provided below. These protocols are designed to be a starting point for laboratory investigation and can be adapted based on specific instrumentation and sample characteristics.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic comparison of aniline hydrochloride and aniline oxalate.
Caption: A flowchart illustrating the key stages in the spectroscopic comparison of aniline hydrochloride and aniline oxalate.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the functional groups in aniline hydrochloride and aniline oxalate.
Methodology:
-
Sample Preparation:
-
Aniline Hydrochloride & Aniline Oxalate: Prepare solid samples using the KBr (potassium bromide) pellet method. Mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared Spectrometer.
-
-
Data Acquisition:
-
Record the spectra in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of a blank KBr pellet to subtract from the sample spectra.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in each salt.
-
For aniline hydrochloride, focus on the N-H⁺ stretching and bending modes of the anilinium ion, as well as the aromatic C-H and C=C stretching vibrations.
-
For aniline oxalate, identify the characteristic vibrations of the oxalate dianion, such as the C=O and C-O stretching modes, in addition to the anilinium ion vibrations.
-
Raman Spectroscopy
Objective: To obtain complementary vibrational information to FTIR, particularly for non-polar bonds and symmetric vibrations.
Methodology:
-
Sample Preparation:
-
Aniline Hydrochloride & Aniline Oxalate: Place a small amount of the crystalline powder directly onto a microscope slide or into a capillary tube.
-
-
Instrumentation:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
-
Data Acquisition:
-
Focus the laser on the sample and collect the scattered light.
-
Set the appropriate laser power and acquisition time to obtain a spectrum with a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Analysis:
-
Identify the characteristic Raman shifts for each compound.
-
For aniline hydrochloride, look for the ring breathing modes and other vibrations of the anilinium cation.
-
For aniline oxalate, identify the symmetric stretching modes of the oxalate dianion, which are often strong in the Raman spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of aniline hydrochloride and aniline oxalate in solution.
Methodology:
-
Sample Preparation:
-
Aniline Hydrochloride & Aniline Oxalate: Prepare dilute solutions of each salt in a suitable solvent (e.g., deionized water or ethanol). The concentration should be chosen to yield an absorbance in the range of 0.1-1.0.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
Use the pure solvent as a reference in the second beam of the spectrophotometer.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for each compound.
-
Note any differences in the absorption spectra, which can be attributed to the different counter-ions and their effect on the electronic structure of the anilinium cation. In acidic solution, aniline exhibits absorption maxima at 203 nm and 254 nm.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical environment of the protons and carbon atoms in aniline hydrochloride and aniline oxalate.
Methodology:
-
Sample Preparation:
-
Aniline Hydrochloride & Aniline Oxalate: Dissolve an appropriate amount of each salt in a deuterated solvent (e.g., D₂O or DMSO-d₆). For ¹H NMR, a concentration of 5-25 mg/0.6-0.7 mL is typical. For ¹³C NMR, a higher concentration may be required.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent.
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Use appropriate pulse sequences and acquisition parameters to obtain high-quality spectra.
-
-
Data Analysis:
-
Determine the chemical shifts (δ) of the signals in both the ¹H and ¹³C spectra.
-
Assign the signals to the respective protons and carbon atoms in the anilinium and oxalate ions.
-
Analyze the splitting patterns (multiplicity) in the ¹H NMR spectra to deduce the coupling between adjacent protons.
-
Note any significant differences in the chemical shifts between the two salts, which may indicate different electronic environments due to the counter-ion.
-
References
A Comparative Guide to Carbon Monoxide Surrogate Efficiency: Oxalic Acid Versus Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial endogenous gasotransmitter with significant therapeutic potential in a range of diseases due to its anti-inflammatory, anti-apoptotic, and vasodilatory effects. The challenge of safely delivering this gaseous molecule has spurred the development of CO-releasing molecules (CORMs), which act as surrogates to transport and release CO in a controlled manner. This guide provides an objective comparison of the CO surrogate efficiency of oxalic acid against other prominent compounds, supported by experimental data and detailed methodologies.
Quantitative Comparison of CO Surrogate Efficiency
The efficiency of a CO surrogate is determined by several factors, including the number of CO molecules released per molecule of the surrogate (molar yield), the rate of CO release (characterized by its half-life, t½), and the specific conditions that trigger this release. The following table summarizes these key quantitative parameters for oxalic acid and other commonly used CO-releasing compounds.
| Compound | Molar Yield of CO (mol CO / mol compound) | Half-life (t½) of CO Release | Trigger for CO Release | Key Characteristics |
| Oxalic Acid | ~1 | N/A (Decomposition) | Thermal decomposition (>150 °C) or enzymatic action | Solid, readily available, requires specific conditions for CO release. |
| Formic Acid | ~1 | N/A (Dehydration) | Catalytic dehydration (e.g., with acid catalysts) | Liquid, requires a catalyst for efficient CO release. |
| Oxalyl Chloride | 1 | ~ seconds | Reaction with water/base | Highly reactive liquid, rapid CO release. |
| CORM-2 | <0.1 (in biological media without dithionite) | Variable | Spontaneous (ligand exchange) | Ruthenium-based, low CO yield under physiological conditions.[1] |
| CORM-3 | ~1 | ~3.6 min (in human plasma) | Spontaneous (ligand exchange) | Ruthenium-based, water-soluble, rapid CO release in biological media. |
| CORM-A1 | ~1 | ~21 min (at pH 7.4, 37°C) | pH- and temperature-dependent | Boron-based, water-soluble, slower and more controlled CO release.[2][3][4] |
Note: The CO release characteristics of CORMs can be highly dependent on the specific experimental conditions, including the solvent, pH, temperature, and the presence of other molecules.
Key Signaling Pathway: The CO/cGMP Pathway
Carbon monoxide released from surrogate molecules exerts many of its physiological effects through the activation of soluble guanylate cyclase (sGC). This enzyme, upon binding CO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses including smooth muscle relaxation, reduced inflammation, and inhibition of apoptosis.
Experimental Protocols
A standardized method for quantifying the CO-releasing capacity of various surrogates is crucial for their comparative assessment. The myoglobin assay is a widely accepted spectrophotometric method for this purpose.
Myoglobin Assay for CO Release
This assay is based on the principle that deoxymyoglobin (deoxy-Mb) binds to CO to form carboxymyoglobin (Mb-CO), which has a distinct absorption spectrum. By monitoring the spectral changes over time, the amount and rate of CO release can be determined.
Materials:
-
Horse heart myoglobin
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Sodium dithionite
-
The CO-releasing compound to be tested
-
Spectrophotometer
Procedure:
-
Preparation of Deoxymyoglobin Solution:
-
Prepare a stock solution of myoglobin in phosphate buffer.
-
Immediately before the experiment, add a small amount of sodium dithionite to the myoglobin solution to reduce the heme iron from Fe³⁺ (metmyoglobin) to Fe²⁺ (deoxymyoglobin). The solution should change color from brown to red.
-
Record the UV-Vis spectrum of the deoxy-Mb solution. Key absorbance peaks are typically around 434 nm (Soret band) and 556 nm (Q band).
-
-
Initiation of CO Release:
-
Add a known concentration of the CO-releasing compound to the deoxy-Mb solution.
-
Immediately start recording UV-Vis spectra at regular time intervals.
-
-
Data Acquisition and Analysis:
-
Monitor the change in the absorption spectrum. The formation of Mb-CO is characterized by a shift in the Soret peak to around 423 nm and the appearance of two Q bands at approximately 540 nm and 579 nm.
-
The concentration of Mb-CO can be calculated using the Beer-Lambert law and the known extinction coefficient for Mb-CO at a specific wavelength (e.g., 540 nm).
-
The total amount of CO released (molar yield) can be determined from the maximum concentration of Mb-CO formed.
-
The half-life (t½) of CO release can be calculated by plotting the concentration of Mb-CO formed over time and fitting the data to a suitable kinetic model.
-
The following diagram illustrates the general workflow for comparing the CO release profiles of different surrogate compounds using the myoglobin assay.
Conclusion
The choice of a CO surrogate for research and therapeutic development depends critically on the desired release profile and the specific application. Oxalic acid and formic acid represent simple, readily available sources of CO, but their utility is limited by the need for specific, often harsh, conditions to induce CO release. In contrast, CORMs offer a more sophisticated approach, with tunable release kinetics and triggers that can be more compatible with biological systems.
While some metal-based CORMs like CORM-2 have shown low CO yields under physiological conditions, others like CORM-3 and CORM-A1 provide more reliable and predictable CO release.[1][3] This guide highlights the importance of thorough experimental validation of CO release from any surrogate compound under the relevant biological conditions to ensure that the observed physiological effects can be confidently attributed to carbon monoxide. The methodologies and comparative data presented here serve as a valuable resource for researchers in the rational selection and application of CO surrogates in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Decomposition of oxalic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Production of H2-Free Carbon Monoxide from Formic Acid Dehydration: The Catalytic Role of Acid Sites in Sulfated Zirconia [mdpi.com]
- 4. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
A Comparative Analysis of Aniline Polymerization in Various Acidic Environments
Polyaniline (PANI) is a prominent conductive polymer, lauded for its straightforward synthesis, environmental stability, and tunable electrical properties.[1] The synthesis of PANI is typically achieved through the chemical or electrochemical oxidative polymerization of aniline. A critical factor in this process is the presence of an acidic medium, which not only facilitates the polymerization but also dopes the resulting polymer, rendering it electrically conductive.[1][2] This guide provides a comparative analysis of aniline polymerization in different acidic media, supported by experimental data, to elucidate the influence of the acid type and concentration on the final properties of polyaniline.
Experimental Protocols: A Generalized Approach
The chemical oxidative polymerization of aniline in an acidic medium is a widely used method for synthesizing polyaniline. The following is a generalized experimental protocol based on common laboratory practices.
Materials and Equipment:
-
Aniline (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), Sulfuric acid (H2SO4), or Nitric acid (HNO3)
-
Distilled water
-
Beakers
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Acetone (for washing)
Procedure:
-
Preparation of Reactant Solutions:
-
A solution of aniline is prepared by dissolving a specific amount of aniline monomer in an aqueous solution of the chosen acid (e.g., 1 M HCl).
-
A separate solution of the oxidant is prepared by dissolving ammonium persulfate in an acidic solution of the same type and concentration.
-
-
Polymerization:
-
The aniline solution is placed in a beaker and cooled in an ice bath to a temperature of 0-5°C with continuous stirring.
-
The oxidant solution is then added dropwise to the aniline solution under constant stirring. The reaction is exothermic, and maintaining a low temperature is crucial for controlling the polymerization rate and preventing side reactions.[3]
-
The polymerization is allowed to proceed for several hours, during which the color of the solution changes, and a dark green precipitate of polyaniline is formed.
-
-
Purification:
-
The PANI precipitate is collected by filtration using a Buchner funnel.
-
The collected polymer is washed multiple times with the acidic solution used for the polymerization to remove any unreacted monomer and oligomers.
-
Further washing with a solvent like acetone is performed to remove any other impurities.[4]
-
-
Drying:
-
The purified polyaniline is dried in a vacuum oven at a moderate temperature (e.g., 60°C) for 24 hours to obtain a fine powder.
-
Data Presentation: A Comparative Overview
The choice of acidic medium significantly impacts the yield, conductivity, and morphology of the synthesized polyaniline. The following tables summarize the quantitative data from various studies.
Table 1: Comparison of Polyaniline Yield in Different Acidic Media
| Acidic Medium | Concentration | Yield | Reference |
| HCl | 10 M | 23.306 g | [5] |
| HCl | 1 M | - | [5] |
| HCl | 0.1 M | - | [5] |
| HCl | 0.01 M | - | [5] |
| Distilled Water (0 M HCl) | - | 7.283 g | [5] |
Note: The study in reference[5] demonstrated a 3.2-fold increase in PANI yield as the pH of the medium decreased from 2.35 (distilled water) to 0.80 (10 M HCl).
Table 2: Comparison of Electrical Conductivity of Polyaniline in Different Acidic Media
| Acidic Medium | Concentration | Electrical Conductivity (S/cm) | Reference |
| H2SO4 | 2 M | 1.53 x 10⁻³ | [6] |
| H2SO4 | 1 M | ~1.2 x 10⁻³ | [6] |
| HNO3 | 1 M | ~1.2 x 10⁻³ | [6] |
| HNO3 | 2 M | ~1.2 x 10⁻³ | [6] |
| H2SO4 | 1 M | 1.09 | [7] |
| Nicotinic Acid | 1 M | 0.65 | [7] |
| 2-Methylnicotinic Acid | 1 M | 0.089 | [7] |
| HClO4 | - | 2.98 x 10⁻⁴ | [4] |
Table 3: Comparison of Polyaniline Morphology in Different Acidic Media
| Acidic Medium | Concentration | Resulting Morphology | Reference |
| HCl | 1 mol/L | Nanofibers | [8] |
| HCl | 0.3 mol/L | Mixed (nanosheets, spheres, short nanorods) | [8] |
| HCl | 0.1 mol/L | Nanosheets | [8] |
| Strong Acid | - | Globular | [5] |
| Weak Acid | - | Tubular | [5] |
| Water/Alkaline | - | Plate-like/Flake-like | [5] |
| H2SO4 | - | Granular | [9] |
The Influence of Acidic Media on Polyaniline Properties
The acidic medium plays a multifaceted role in the polymerization of aniline, influencing the reaction kinetics, polymer structure, and ultimately, the material's properties.
Impact on Polymerization and Yield
The acidity of the polymerization medium is a critical factor determining the yield of polyaniline.[8] A higher concentration of acid generally leads to a higher yield.[5] This is because the polymerization of aniline is an oxidation process that is favored in acidic conditions.[2] In highly acidic solutions, aniline exists as anilinium cations, which, although more difficult to oxidize initially, readily participate in the growth of polymer chains once initiated.[10] In weakly acidic or neutral media, the formation of aniline oligomers with undesirable structures, such as phenazine-like rings, is more prevalent.[8]
Role in Electrical Conductivity
The primary function of the acid in the context of conductive polymers is to act as a dopant.[1] The protonation of the imine nitrogen atoms in the polyaniline backbone by the acid introduces charge carriers (polarons), transforming the insulating emeraldine base form of PANI into the conductive emeraldine salt form. The type of acid used influences the resulting conductivity. For instance, PANI synthesized in 2 M H2SO4 has been shown to exhibit higher electrical conductivity compared to that synthesized in 1 M H2SO4 or HNO3.[6] The size and nature of the counter-ion from the acid also play a role in the conductivity.
Effect on Morphology and Structure
The morphology of the resulting polyaniline is highly dependent on the acidity of the polymerization medium.[8] For example, PANI synthesized in a weakly acidic solution (0.1 mol/L HCl) tends to form nanosheets, while a highly acidic solution (1 mol/L HCl) promotes the formation of nanofibers.[8] A very strong acidic medium often results in a granular or globular morphology.[5][9] The acidity also dictates the linearity of the polymer chains. Highly acidic environments favor the formation of linear PANI chains through para-coupling, which is essential for achieving high electrical conductivity.[8] In contrast, weakly acidic conditions can lead to ortho-coupling and the formation of phenazine-like structures, which disrupt the conjugation and lower the conductivity.[8]
Mechanism of Aniline Polymerization
The oxidative polymerization of aniline in an acidic medium proceeds through a complex mechanism involving the formation of radical cations. The acidic environment is crucial for the propagation of the polymer chain and the stabilization of the conductive form.
Conclusion
The acidic medium is a pivotal parameter in the synthesis of polyaniline, with a profound influence on its yield, electrical conductivity, morphology, and structural integrity. Highly acidic conditions generally favor higher yields and the formation of linear, highly conductive nanofibers or granular structures. In contrast, weakly acidic media may lead to lower yields and the formation of less conductive nanosheets or other morphologies due to the prevalence of side reactions. The choice of a specific acid and its concentration allows for the fine-tuning of polyaniline's properties, making it a versatile material for a wide range of applications in electronics, sensors, and anti-corrosion coatings. This comparative guide underscores the importance of carefully selecting the acidic medium to achieve the desired characteristics in the resulting polyaniline.
References
- 1. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsred.com [ijsred.com]
- 5. jps.usm.my [jps.usm.my]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer : Oriental Journal of Chemistry [orientjchem.org]
- 8. Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Aniline;Oxalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of aniline, oxalic acid, and their resulting mixture, aniline oxalate. Adherence to these procedural guidelines is critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling aniline, oxalic acid, or their mixture, a comprehensive PPE strategy is mandatory due to the significant hazards posed by each component. Aniline is toxic and a suspected carcinogen that can be absorbed through the skin, while oxalic acid is corrosive and can cause severe burns.[1][2][3] The combination, aniline oxalate, should be handled with care as it can cause skin and eye irritation and is harmful if ingested or inhaled.[4]
The following table summarizes the required personal protective equipment.
| PPE Category | Aniline | Oxalic Acid | Aniline;Oxalic Acid Mixture |
| Hand Protection | Wear Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton gloves.[5] Nitrile gloves are not generally recommended due to poor compatibility but may be used for short-term splash protection if changed immediately upon contact.[5][6] | Recommended glove materials include Butyl, Neoprene, Silver Shield®/4H®, and Viton.[7] Nitrile, PVC, or natural rubber gloves are also listed as suitable.[4][8] | A combination of the most protective gloves for both substances is recommended. Butyl or Viton gloves offer excellent protection against a wide range of chemicals and are a suitable choice. |
| Eye and Face Protection | Use tightly fitting safety goggles.[6][9] A full-face shield is also recommended when handling larger quantities.[10] | Wear chemical splash goggles.[11] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[11] | Chemical splash goggles and a face shield are mandatory to protect against splashes and potential reactions. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5][6] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[12] | A respirator is essential when there is a risk of inhaling dust or aerosols, particularly during vaporization.[13][14] The appropriate certified respirator should be used when concentrations exceed exposure limits.[4] | All work must be performed in a properly functioning chemical fume hood. If the potential for aerosol or vapor generation exists, a NIOSH-approved respirator with cartridges suitable for both organic vapors and acid gases should be used.[15] |
| Protective Clothing | Wear a fully-buttoned lab coat, long pants, and closed-toe shoes.[5][6] For significant exposure risk, chemical-resistant protective clothing is necessary.[10] | Wear protective clothing to prevent skin contact.[3] Recommended materials include Tychem® BR, Responder®, and TK.[7] | A chemical-resistant lab coat or apron over long-sleeved clothing, long pants, and closed-toe shoes are required. For larger scale operations, a chemical-resistant suit is recommended. |
Operational Plan
1. Engineering Controls:
-
All handling of aniline, oxalic acid, and their mixture must occur within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
2. Handling Procedure:
-
Before beginning any work, review the Safety Data Sheets (SDS) for both aniline and oxalic acid.[6]
-
Wear all required PPE as outlined in the table above before handling any chemicals.
-
When preparing the mixture, slowly add the solid oxalic acid to the liquid aniline to control the reaction rate.
-
Avoid generating dust from oxalic acid.[16]
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
3. Spill Response:
-
Small Spills: If a small spill occurs that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material such as vermiculite or sand.[5] Place the absorbed material into a sealed, compatible waste container.
-
Large Spills: In the event of a large spill, evacuate the area immediately. Secure the area and contact the appropriate emergency response team.
-
For aniline spills, do not use water to clean up as it may spread the contamination.
-
For oxalic acid spills, the spilled material can be moistened to prevent dust generation before sweeping it into a container.[7]
Disposal Plan
1. Waste Collection:
-
All waste containing aniline, oxalic acid, or their mixture must be collected in a clearly labeled, compatible, and sealed hazardous waste container.[5] A polyethylene container is a suitable option.[5]
-
Do not dispose of any of these chemicals down the drain or in the regular trash.[5]
2. Waste Storage:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[5]
-
Secondary containment for waste containers is highly recommended.
3. Waste Disposal:
-
All chemical waste must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations.[4]
-
For oxalic acid waste, a potential pretreatment involves reacting it with limestone or calcium oxide to form calcium oxalate. However, this should only be performed by trained personnel following a validated standard operating procedure.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of aniline and oxalic acid.
References
- 1. nj.gov [nj.gov]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Cas 51855-90-4,ANILINE OXALATE | lookchem [lookchem.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sia-toolbox.net [sia-toolbox.net]
- 8. combi-blocks.com [combi-blocks.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. US2739983A - Process of preparing oxanilide - Google Patents [patents.google.com]
- 11. ANILINE OXALATE CAS#: 51855-90-4 [m.chemicalbook.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. coleparmer.com [coleparmer.com]
- 16. testbook.com [testbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
